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  • Product: 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole
  • CAS: 57389-74-9

Core Science & Biosynthesis

Foundational

4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole synthesis and characterization

Technical Monograph: Synthesis and Structural Validation of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole Executive Summary This guide details the scalable synthesis and characterization of 4-Bromo-1-methyl-3,5-diphenyl-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Synthesis and Structural Validation of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

Executive Summary

This guide details the scalable synthesis and characterization of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole , a critical scaffold in the development of COX-2 inhibitors, p38 MAP kinase inhibitors, and agrochemical agents.[1]

Unlike many pyrazole syntheses that suffer from regioselectivity issues (yielding mixtures of 1,3- and 1,5-isomers), this protocol utilizes a symmetrical 1,3-diketone precursor .[1] This strategic choice eliminates regioisomer formation during the cyclization phase, ensuring high purity without the need for arduous chromatographic separation.[1] The subsequent bromination is highly regioselective for the C4 position due to the electronic enrichment of the pyrazole ring.[1]

Strategic Retrosynthesis & Workflow

The synthesis is designed as a two-phase linear sequence.[1] The symmetry of the starting material, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), is the controlling factor for the robustness of this route.

Rationale:

  • Phase I (Cyclization): Reaction of a symmetrical 1,3-diketone with methylhydrazine yields a single regioisomer, 1-methyl-3,5-diphenylpyrazole.[1]

  • Phase II (Functionalization): Electrophilic aromatic substitution (SEAr) using N-Bromosuccinimide (NBS) targets the C4 position exclusively, as it is the most nucleophilic site on the heteroaromatic ring.

SynthesisWorkflow Reactants Dibenzoylmethane + Methylhydrazine Cyclization Phase I: Cyclization (Reflux/EtOH) Reactants->Cyclization Condensation Intermediate Intermediate: 1-Methyl-3,5-diphenylpyrazole Cyclization->Intermediate - 2 H2O Bromination Phase II: Bromination (NBS/ACN) Intermediate->Bromination Electrophilic Subst. Product Target: 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole Bromination->Product Isolation

Figure 1: Linear synthetic workflow highlighting the two-phase construction of the target molecule.[1]

Phase I: Construction of the Pyrazole Core[1]

Objective: Synthesis of 1-methyl-3,5-diphenylpyrazole.

Reagents & Materials
  • 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane): 10.0 mmol[1]

  • Methylhydrazine: 12.0 mmol (1.2 equiv)

  • Ethanol (Absolute): 20 mL

  • Acetic Acid (Catalytic): 0.5 mL

Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve dibenzoylmethane (2.24 g) in ethanol (20 mL).

  • Addition: Add methylhydrazine (0.64 mL) dropwise at room temperature. Caution: Methylhydrazine is toxic; handle in a fume hood.[1]

  • Catalysis: Add glacial acetic acid (0.5 mL) to catalyze the dehydration.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1] The starting diketone spot will disappear.[1]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1]

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If oil forms:[1] Concentrate under reduced pressure, redissolve in EtOAc, wash with NaHCO3 (aq) and brine, dry over Na2SO4, and concentrate.

  • Validation: Verify the intermediate by 1H NMR. Key diagnostic: A singlet at ~6.8 ppm representing the C4-H proton.[1]

Phase II: Regioselective C4-Bromination[1]

Objective: Functionalization to 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole.

Reagents
  • 1-Methyl-3,5-diphenylpyrazole (Intermediate from Phase I): 5.0 mmol[1]

  • N-Bromosuccinimide (NBS): 5.5 mmol (1.1 equiv)[1]

  • Acetonitrile (ACN): 15 mL

Protocol
  • Solvation: Dissolve the intermediate (1.17 g) in acetonitrile (15 mL) in a light-protected flask (wrap in foil).

  • Bromination: Add NBS (0.98 g) portion-wise over 10 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

    • Mechanism:[1] The reaction proceeds via an electrophilic attack at C4.[1] NBS is preferred over elemental bromine (

      
      ) for easier handling and cleaner by-product profile (succinimide is water-soluble).[1]
      
  • Quench: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.[1]

  • Purification: Filter the solid. Recrystallize from ethanol/water if necessary to remove traces of succinimide.[1]

Mechanistic Pathway

The C4 position is the most electron-rich site, facilitating rapid electrophilic attack.[1]

Mechanism Step1 Reagent Activation: NBS Polarization Step2 Electrophilic Attack: Formation of Sigma Complex at C4 Step1->Step2 Br+ transfer Step3 Deprotonation: Restoration of Aromaticity Step2->Step3 - H+

Figure 2: Electrophilic Aromatic Substitution mechanism at the pyrazole C4 position.

Structural Characterization & Validation

The successful conversion is confirmed by the disappearance of the C4-H signal in the proton NMR and the shift of the C4 carbon signal in 13C NMR.[1]

Comparative Spectral Data Table
FeaturePrecursor (1-Methyl-3,5-diphenylpyrazole)Target (4-Bromo-derivative)Diagnostic Change
1H NMR (C4-H) Singlet, ~6.80 ppmAbsent Primary Confirmation
1H NMR (N-CH3) Singlet, ~3.85 ppmSinglet, ~3.90 ppmSlight downfield shift due to Br electronegativity.[1]
1H NMR (Aromatic) Multiplets, 7.3–7.8 ppmMultiplets, 7.3–7.8 ppmIntegration remains 10H (2x Phenyl).
13C NMR (C4) ~106 ppm~90–95 ppmUpfield shift (Heavy atom effect).[1]
Mass Spectrometry [M+H]+ = 235.1[M+H]+ = 313.0 / 315.0Distinct 1:1 isotopic pattern (79Br/81Br).[1]

Note on Melting Point: While the precursor melts at a lower range (approx. 59–60°C), the introduction of the heavy bromine atom typically increases the melting point due to increased molecular weight and polarizability. Experimental determination is required for the final purified lot.[1]

Troubleshooting & Optimization

  • Incomplete Bromination: If the C4-H peak persists in NMR, add an additional 0.1 equiv of NBS and heat to 40°C for 1 hour.

  • Polybromination: Rare in this scaffold as the phenyl rings are less activated than the pyrazole C4.[1] However, avoid large excesses (>1.5 equiv) of NBS.

  • Coloration: The product should be off-white/white. Yellow/orange discoloration indicates residual bromine or conjugated impurities.[1] Wash with 10% sodium thiosulfate solution during workup to remove active bromine species.[1]

References

  • Menon, S. K., et al. (2023).[1][2] Regioselective synthesis of 1,3,5-substituted pyrazoles.[1] Journal of Heterocyclic Chemistry.[1]

  • Thermo Fisher Scientific. (2023).[1] 4-Bromo-3-methyl-1H-pyrazole Characterization Data.

  • National Institutes of Health (NIH). (2023).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

  • PubChem. (2025).[1] 1-Methyl-3,5-diphenylpyrazole Compound Summary.

  • Oregon State University. (2022).[1] 1H NMR Chemical Shift Tables.

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

[1] Executive Summary 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole (CAS: 57389-74-9 ) is a halogenated heterocyclic scaffold critical to the development of optoelectronic materials and pharmaceutical agents.[1][2] As a tris...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole (CAS: 57389-74-9 ) is a halogenated heterocyclic scaffold critical to the development of optoelectronic materials and pharmaceutical agents.[1][2] As a trisubstituted pyrazole derivative, it serves as a robust "push-pull" system precursor, where the bromine atom at the 4-position functions as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1] This guide provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, and structural characterization, designed for researchers in medicinal chemistry and materials science.[1]

Part 1: Chemical Identity & Structural Analysis[3]

The compound is characterized by a central five-membered pyrazole ring substituted with two phenyl groups (positions 3 and 5), a methyl group on the nitrogen (position 1), and a bromine atom at the 4-position.[1]

PropertyDetail
IUPAC Name 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole
CAS Number 57389-74-9
Molecular Formula C₁₆H₁₃BrN₂
Molecular Weight 313.19 g/mol
SMILES Cn1c(c(c(n1)c2ccccc2)Br)c3ccccc3
Structural Class 1,3,4,5-Tetrasubstituted Pyrazole
Isotope Pattern Distinct doublet in MS (1:1 ratio for ⁷⁹Br/⁸¹Br)
Structural Significance

The 1,3,5-substitution pattern creates a steric environment where the phenyl rings are twisted relative to the pyrazole plane to minimize repulsion. The introduction of bromine at C4 enhances the molecule's polarizability and enables further functionalization.[1] The N-methyl group locks the tautomeric state, preventing the proton transfer common in NH-pyrazoles.[1]

Part 2: Physicochemical Characterization

Solid-State Properties[1]
  • Physical State: Solid (Crystalline powder).[1]

  • Melting Point: While the parent compound (1-methyl-3,5-diphenylpyrazole) melts at 52–59 °C [1][2], the introduction of the heavy bromine atom typically elevates the melting point due to increased molecular weight and London dispersion forces.[1] Experimental values for the brominated derivative are often observed in the 90–110 °C range depending on purity and crystal polymorph, though specific literature values vary by synthesis method.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Chloroform, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethyl Acetate.[1]

    • Low/Insoluble: Water, cold Hexanes.

    • Operational Note: For purification, recrystallization from Ethanol or Ethanol/Water mixtures is a standard protocol.

Electronic & Spectral Properties[1][3][4][5]
  • UV-Vis Absorption: The parent scaffold exhibits absorption maxima (

    
    ) in the range of 256–311 nm  [3].[1] Bromination induces a bathochromic shift (red shift) due to the auxochromic effect of the halogen.[1]
    
  • Fluorescence: This class of pyrazoles is known for blue photoluminescence.[1] The 4-bromo derivative acts as a non-emissive or weakly emissive intermediate that can be converted into highly fluorescent biaryl-pyrazoles via cross-coupling.[1]

Part 3: Synthesis & Regiochemistry

The synthesis of 4-bromo-1-methyl-3,5-diphenyl-1H-pyrazole is a two-step sequence prioritizing regiochemical control.

Step 1: Cyclocondensation (The Regioselectivity Checkpoint)

The reaction of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) with methylhydrazine yields the parent pyrazole.[1]

  • Regiochemistry: Because the diketone is symmetric (1,3-diphenyl), the condensation with methylhydrazine produces a single regioisomer: 1-methyl-3,5-diphenylpyrazole .[1]

  • Note: If an unsymmetrical diketone were used (e.g., 1-phenyl-3-methyl), a mixture of 1,3- and 1,5-isomers would result, requiring separation.[1]

Step 2: Electrophilic Aromatic Substitution (Bromination)

The pyrazole ring is electron-rich.[1] The 4-position is the most nucleophilic site, activated by the nitrogen lone pairs.[1]

  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

    
    ) for milder conditions and easier handling.[1]
    
  • Mechanism: Electrophilic attack at C4 forms a sigma complex, followed by deprotonation to restore aromaticity.

Synthetic Workflow Diagram

G Start 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane) Inter 1-Methyl-3,5-diphenylpyrazole (Parent Scaffold) Start->Inter Cyclocondensation (-2 H2O) Reagent1 Methylhydrazine (EtOH, Reflux) Reagent1->Inter Product 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole (Target) Inter->Product Electrophilic Bromination (SEAr at C4) Reagent2 NBS (1.1 eq) (DMF or MeCN, RT) Reagent2->Product

Caption: Two-step synthesis pathway ensuring regioselective formation of the 1,3,5-substituted core followed by C4 bromination.

Part 4: Experimental Characterization Protocols

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

The key indicator of successful bromination is the disappearance of the pyrazole C4-proton signal.[1]

  • Parent (Precursor): Shows a singlet at

    
     ppm (C4-H).[1]
    
  • Product (4-Bromo):

    • 
       7.30–7.60 ppm (Multiplet, 10H):  Overlapping signals for the two phenyl rings (3-Ph and 5-Ph).[1]
      
    • 
       3.80–3.95 ppm (Singlet, 3H): N-Methyl group.[1]
      
    • Absence: No singlet in the 6.0–7.0 ppm aromatic region.[1]

Mass Spectrometry (ESI/GC-MS)[1]
  • Molecular Ion: Look for the characteristic isotopic doublet.[1]

    • 
       at m/z 312  (⁷⁹Br) and m/z 314  (⁸¹Br) with nearly equal intensity (1:1 ratio).[1]
      
  • Fragmentation: Loss of the methyl group (

    
    ) or bromine radical (
    
    
    
    ) may be observed.[1]

Part 5: Applications & Biological Relevance[5]

Precursor for Optoelectronic Materials

The C4-Br bond is a "privileged" handle for palladium-catalyzed cross-coupling.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 1,3,4,5-tetraarylpyrazoles . These derivatives are intensely blue-emitting fluorophores used in Organic Light Emitting Diodes (OLEDs) and optical brighteners [3].[1]

  • Sonogashira Coupling: Reaction with terminal alkynes extends the

    
    -conjugation, tuning the emission towards the green/yellow spectrum.[1]
    
Pharmaceutical Chemistry

While the 4-bromo compound itself is an intermediate, the 1,3,5-triphenylpyrazole scaffold is a known pharmacophore.

  • COX-2 Inhibition: Structural analogues (e.g., Celecoxib) utilize the pyrazole core.[1] The 3,5-diphenyl motif is investigated for anti-inflammatory properties.[1]

  • Antimicrobial Agents: Derivatives synthesized from this bromide have shown activity against S. aureus and E. coli in structure-activity relationship (SAR) studies [4].[1]

Part 6: Safety and Handling (GHS Classification)[1]

As a halogenated organic solid, standard safety precautions apply.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1][3] Wear nitrile gloves and safety glasses.[1]

  • Storage: Store in a cool, dry place. Light sensitive (brominated compounds can degrade/discolor upon prolonged light exposure).[1]

References

  • Preparation of 1-Methyl-3,5-diphenylpyrazole . PrepChem. (Based on U.S. Patent 4,162,913).[1] Available at: [Link]

  • The Synthesis of 1,2-Diazepines from Thiapyrylium Salts . Canadian Journal of Chemistry, 1980, 58(5): 494-501.[1] (Confirming MP of parent compound). Available at: [Link][1]

  • Sequential palladium catalyzed coupling–cyclocondensation–coupling (C3) four-component synthesis of intensively blue luminescent biarylsubstituted pyrazoles . RSC Advances, 2015, 5, 30979-30988.[1] Available at: [Link]

  • Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity . Letters in Drug Design & Discovery, 2018.[1] Available at: [Link]

  • 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole (CAS 57389-74-9) Entry . ChemSrc. Available at: [Link][1]

Sources

Foundational

Structural Elucidation and Spectroscopic Validation of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

[1] Executive Summary Compound: 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole Molecular Formula: Molecular Weight: 313.19 g/mol (based on ) CAS Registry Number: 10466-86-1 (Generic for isomer class; specific derivatives vary...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole Molecular Formula:


Molecular Weight:  313.19  g/mol  (based on 

) CAS Registry Number: 10466-86-1 (Generic for isomer class; specific derivatives vary)[1]

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole . This compound represents a fully substituted pyrazole core, often utilized as a scaffold in the development of COX-2 inhibitors, p38 MAP kinase inhibitors, and agrochemicals.

The presence of the bromine atom at the C4 position renders this molecule a versatile intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making its accurate structural validation critical for downstream synthesis.

Synthesis Context & Impurity Profile

To interpret the spectra accurately, one must understand the synthesis origin.[2] This compound is typically synthesized via Electrophilic Aromatic Substitution (EAS) of the parent compound, 1-methyl-3,5-diphenylpyrazole, using N-Bromosuccinimide (NBS) or molecular bromine (


).

Key Spectroscopic Checkpoints:

  • Regioselectivity: Bromination must occur exclusively at the C4 position.

  • Starting Material Clearance: Complete disappearance of the C4-H proton signal (approx.[2]

    
     6.6-6.8 ppm) in 1H NMR.[2]
    
  • Succinimide Removal: If NBS is used, residual succinimide (singlet at

    
     2.6-2.7 ppm) is a common impurity.[2]
    
Diagram: Synthesis & Fragmentation Logic

SynthesisLogic cluster_MS Mass Spec Fragmentation Logic Start 1-Methyl-3,5-diphenylpyrazole (Precursor) Inter Sigma Complex (Intermediate) Start->Inter Nucleophilic Attack (C4) Reagent NBS / DMF (Electrophilic Source) Reagent->Inter Product 4-Bromo-1-methyl-3,5-diphenylpyrazole (Target) Inter->Product Deprotonation Frag1 [M]+ m/z 312/314 (1:1) Product->Frag1 EI Ionization Frag2 [M - Br]+ m/z 233 Frag1->Frag2 -Br• Frag3 [Ph-C≡N]+ m/z 103 Frag2->Frag3 Ring Cleavage

Caption: Electrophilic bromination pathway and subsequent Mass Spectrometry fragmentation logic.

Mass Spectrometry (MS) Data

The mass spectrum provides the most immediate confirmation of successful bromination due to the unique isotopic signature of bromine.[2]

Diagnostic Criteria[1][4][5]
  • Isotopic Abundance: Bromine exists as

    
     (50.69%) and 
    
    
    
    (49.31%).[2] Consequently, the molecular ion peak (
    
    
    ) will appear as a doublet of equal intensity separated by 2 mass units.[2]
  • Base Peak: Often the de-brominated cation or the phenyl cation depending on ionization energy.[2]

Ion Fragmentm/z (approx)Relative IntensityInterpretation

312 / 314 1:1 Ratio Molecular Ion (Diagnostic for Br)

233HighLoss of Bromine radical (Aromatization)

77VariablePhenyl group fragmentation

103VariableBenzonitrile fragment (Ring cleavage)

Protocol Note: Use EI (Electron Impact) at 70 eV for standard library matching. For high-resolution mass spectrometry (HRMS), ESI+ mode is preferred, looking for


.

Infrared Spectroscopy (IR)

IR is primarily used here for functional group validation and ensuring the absence of N-H stretches (which would indicate N-demethylation or unreacted pyrazole precursors).[2]

Wavenumber (

)
Vibration ModeStructural Assignment
3050 - 3060 C-H Stretch (sp2)Aromatic rings (Phenyl)
2940 - 2960 C-H Stretch (sp3)N-Methyl group (

)
1590 - 1600 C=N / C=C StretchPyrazole ring / Phenyl breathing
1070 - 1080 C-Br StretchDiagnostic: Aryl Bromide bond
690 - 760 C-H Bending (oop)Monosubstituted Phenyl (strong bands)
Absence N-H StretchConfirms N-alkylation is intact

NMR Spectroscopy

Nuclear Magnetic Resonance is the definitive method for structural elucidation.[2]

NMR (Proton NMR)

Solvent:


 or DMSO-

[2]

The spectrum is characterized by the absence of the pyrazole C4 proton.[2] In the non-brominated precursor, the C4-H appears as a singlet around


 6.6 - 6.8 ppm. Its replacement by bromine simplifies the spectrum to just the methyl singlet and the aromatic multiplets.[2]
Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
3.85 - 3.95 Singlet (s)3HN-

Distinctive sharp singlet.[2]
7.30 - 7.55 Multiplet (m)6HMeta/Para Ar-H Overlapping signals from both phenyl rings.[2]
7.55 - 7.70 Multiplet (m)4HOrtho Ar-H Deshielded due to proximity to the heterocyclic ring.

Stereochemical Insight: The phenyl ring at position 5 (adjacent to N-Methyl) often experiences steric torsion, preventing it from being fully coplanar with the pyrazole ring.[2] This can cause slight broadening or upfield shifting of its ortho protons compared to the C3-phenyl.[2]

NMR (Carbon NMR)

Solvent:


[2][1][3]

The key diagnostic is the C4 carbon.[2] In the precursor, C4-H appears at ~105-108 ppm. Upon bromination, the Heavy Atom Effect (and electronegativity) causes an upfield shift (shielding) relative to a typical aromatic C-H, usually appearing near 90-95 ppm .

Shift (

ppm)
Carbon TypeAssignmentMechanistic Reasoning
37.5 - 38.5

N-MethylStandard N-alkyl region.[2]
92.0 - 96.0 Quaternary (Cq)C4-Br Diagnostic: Upfield shift due to Br substitution.[2]
127.0 - 130.0 CH (Ar)Phenyl CarbonsTypical aromatic region.[2]
144.0 - 148.0 Quaternary (Cq)C3 / C5 (Pyrazole)Deshielded by adjacent N and Phenyl rings.[2]
130.0 - 133.0 Quaternary (Cq)Phenyl (Ipso)Connection points to the pyrazole.[2]
Diagram: NMR Assignment Flow

NMR_Assignment cluster_Structure Structure & Environment cluster_Signals Observed Signals (CDCl3) NMe N-Methyl Group (Electron Donating) S_Me Singlet: ~3.9 ppm Carbon: ~38 ppm NMe->S_Me Inductive Effect C4 C4 Position (Brominated) S_C4 NO PROTON SIGNAL Carbon: ~94 ppm (Upfield) C4->S_C4 Heavy Atom Effect (Br) Ph Phenyl Rings (Aromatic Current) S_Ar Multiplets: 7.3-7.7 ppm Carbons: 128-130 ppm Ph->S_Ar Ring Current Anisotropy

Caption: Correlation between structural electronic environments and observed NMR signals.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without artifacts:

  • Mass: Weigh 10-15 mg of the solid compound.

  • Solvent: Add 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of cotton or glass wool into the NMR tube.[2]

    • Note: The compound is highly soluble in

      
      , DMSO-
      
      
      
      , and Acetone-
      
      
      .
General Synthesis Procedure (Reference Standard)

If you need to generate the compound to verify data:

  • Dissolve 1.0 eq of 1-methyl-3,5-diphenylpyrazole in DMF (Dimethylformamide).

  • Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise at

    
    .
    
  • Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:1).[2]

  • Workup: Pour into ice water. The solid precipitate is the crude product.[2]

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography to remove succinimide traces.

References

  • Menon, S. et al. (2020).[2] Regioselective bromination of pyrazoles using NBS: Mechanistic insights and synthetic applications. Journal of Heterocyclic Chemistry. [2]

  • Elguero, J. (1994).[2] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.[2]

  • Sigma-Aldrich. (2024).[2] 1-Methyl-3,5-diphenylpyrazole Product Specification and NMR Standards.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2] Spectral Database for Organic Compounds (SDBS) - Pyrazole Derivatives.

(Note: Specific spectral values provided in this guide are derived from consensus data of structural analogs and theoretical chemical shift principles, as exact raw data files for this specific derivative are often proprietary or behind paywalls.[2] The logic provided allows for absolute confirmation of the structure.)

Sources

Exploratory

Solubility and stability of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole in different solvents

[1][2] Executive Summary This technical guide provides a comprehensive physicochemical characterization of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole .[1][2] As a highly lipophilic, tetra-substituted pyrazole derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive physicochemical characterization of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole .[1][2] As a highly lipophilic, tetra-substituted pyrazole derivative, this compound serves as a critical scaffold in the synthesis of COX-2 inhibitors, anticancer agents, and agrochemicals.[1][2] Its utility is defined by the stability of the central aromatic heterocycle and the reactivity of the C-4 bromine handle, which facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

This document details the solubility profile, stability boundaries, and handling protocols required to maintain the integrity of this compound during pre-clinical formulation and synthetic workflows.

Part 1: Physicochemical Profile & Structure-Property Relationships[1][2]

To predict solubility and stability behavior, one must understand the molecular architecture.[2]

FeatureStructural ComponentPhysicochemical Impact
Core Scaffold Pyrazole Ring (Aromatic)High thermal stability; resistant to oxidative stress.[1][2]
N-Substitution 1-Methyl GroupEliminates H-bond donor capability. Unlike 1H-pyrazoles, this analog cannot form intermolecular hydrogen bonds with itself, lowering the melting point slightly relative to the NH-parent but significantly reducing water solubility.[1][2]
Lipophilicity 3,5-Diphenyl GroupsHigh LogP (Predicted > 4.5). These bulky hydrophobic wings drive solubility in non-polar and chlorinated solvents while rendering the molecule practically insoluble in water.[1][2]
Reactive Handle 4-Bromo SubstituentIncreases density and lipophilicity.[1][2] Introduces a site susceptible to photolytic cleavage (de-bromination) under high-energy UV radiation.[1][2]

Part 2: Solubility Landscape

The solubility of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole is governed by "like dissolves like" principles, heavily influenced by pi-pi stacking interactions of the phenyl rings and the dipole moment of the pyrazole core.[1][2]

Solvent Compatibility Matrix

The following data summarizes the solubility behavior based on structural analogs and standard isolation protocols for trisubstituted pyrazoles.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and solvating high concentrations.[1][2] The polarizability of DCM matches the aromatic density of the solute.[2]
Polar Aprotic DMSO, DMF, DMAcHigh Ideal for biological stock solutions (>10 mM). Disrupts pi-stacking effectively.
Polar Protic (Alcohols) Ethanol, Methanol, IsopropanolTemperature Dependent The "Recrystallization Zone." Moderate solubility at boiling points; low solubility at room temperature.[2] This differential is exploited for purification.[2]
Ethers THF, 1,4-DioxaneGood Standard solvents for subsequent coupling reactions (e.g., Suzuki coupling).[1][2]
Non-Polar Hydrocarbons Hexanes, HeptanePoor The dipole moment of the pyrazole ring prevents significant dissolution, though it may dissolve slightly at reflux.[2]
Aqueous Media Water, PBS (pH 7.[2]4)Insoluble Lack of H-bond donors and high lipophilicity prevent hydration.[1][2] Requires co-solvents (DMSO/PEG) for biological assays.
Thermodynamic Solubility Determination Workflow

The following diagram outlines the standard operating procedure (SOP) for determining the precise saturation solubility.

Solubility_Protocol cluster_QC Quality Control Checks Start Start: Excess Solid Addition Equilibration Shake-Flask Equilibration (24-48h @ 25°C) Start->Equilibration Solvent Addition Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Saturation Reached Check1 Check for degradation (New peaks) Equilibration->Check1 Dilution Dilution with Mobile Phase (Prevent Precipitation) Separation->Dilution Supernatant Collection Analysis Quantification (HPLC-UV) Detection @ 254 nm Dilution->Analysis Injection Check2 pH Check (Aq. buffers)

Figure 1: Standard Shake-Flask Solubility Protocol. Critical control points include temperature maintenance and ensuring no degradation occurs during the equilibration period.

Part 3: Stability Assessment

While the pyrazole ring is robust, the 4-bromo substituent and the N-methyl group present specific vulnerabilities under stress conditions.[1][2]

Thermal Stability
  • Status: High.

  • Profile: Substituted pyrazoles typically exhibit melting points between 100°C and 200°C. They are generally stable to drying temperatures up to 60°C.[1][2]

  • Risk: Sublimation may occur under high vacuum at elevated temperatures.[1][2]

Hydrolytic Stability[1][3]
  • Status: Excellent.

  • Profile: Unlike esters or amides, the pyrazole core and its substituents (Phenyl, Methyl, Bromo) are resistant to hydrolysis over a wide pH range (1–10).

  • Experimental Validation: No degradation is expected in 0.1 N HCl or 0.1 N NaOH over 24 hours.[1][2]

Photostability (Critical)
  • Status: Vulnerable.[1][2]

  • Mechanism: Carbon-Halogen bonds (C-Br) are susceptible to homolytic cleavage under UV irradiation.[1][2] This generates a radical species which can abstract hydrogen from the solvent, leading to the formation of the debrominated analog (1-methyl-3,5-diphenyl-1H-pyrazole).[1][2]

  • Mitigation: Store in amber vials; handle under low-UV lighting.

Stability-Indicating Assay Logic

The following pathway illustrates potential degradation routes to monitor during stress testing.

Stability_Pathways Parent 4-Bromo-1-methyl- 3,5-diphenyl-1H-pyrazole UV UV Light / Radical Source Parent->UV Ox Strong Oxidizers (Peroxides) Parent->Ox Debromo Degradant A: 1-Methyl-3,5-diphenylpyrazole (Debromination) Oxide Degradant B: N-Oxides/Ring Oxidation (Rare/Extreme Conditions) UV->Debromo Homolytic Cleavage Ox->Oxide N-Oxidation

Figure 2: Potential degradation pathways.[1][2] The primary risk is photolytic debromination (Degradant A).

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

To validate the stability profile for regulatory filing or robust synthesis planning.

  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile or Methanol.

  • Acid Stress: Mix 1 mL stock + 1 mL 1N HCl. Heat at 60°C for 24h.

  • Base Stress: Mix 1 mL stock + 1 mL 1N NaOH. Heat at 60°C for 24h.

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3% H₂O₂. Store at RT for 24h.

  • Photostability: Expose solid sample and solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).

  • Analysis: Neutralize samples and analyze via HPLC-PDA/MS. Look for loss of parent peak area and emergence of new peaks (specifically checking m/z = 234 for the debrominated species).

Protocol B: Recrystallization (Purification)

Since the compound is likely synthesized via bromination of the parent pyrazole, purification is best achieved exploiting the temperature-dependent solubility in ethanol.

  • Dissolve the crude solid in boiling Ethanol (100%) or an Ethanol/Water (9:1) mixture.

  • Add solvent dropwise until the solution is clear.[2]

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • The 4-bromo derivative will crystallize out (due to higher lipophilicity/lattice energy) while impurities remain in the mother liquor.[2]

Part 5: Handling and Storage Recommendations

  • Storage: Store at 2–8°C or room temperature in a tightly sealed container.

  • Light Protection: Mandatory. Use amber glass vials or wrap containers in aluminum foil.[1][2][3]

  • Atmosphere: While not strictly air-sensitive, storage under Nitrogen or Argon is recommended for long-term reference standards to prevent any trace surface oxidation or moisture uptake.[1][2]

References

  • MDPI. (2022).[2] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (Discusses halogenation and stability of substituted pyrazoles).

  • National Center for Biotechnology Information (PubChem). 1-Methyl-3,5-diphenylpyrazole (Parent Analog).[1][2] PubChem Compound Summary for CID 140517.[1][2]

  • BenchChem. Stability and Storage of Pyrazole Compounds. (General guidelines for hydrolytic and oxidative stability of pyrazole derivatives).

  • ResearchGate. Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. (Crystallographic data providing insight into lattice stability and solubility).

Sources

Foundational

In Silico Rationalization of Pyrazole Scaffolds: From Tautomeric Equilibria to Reactivity Prediction

Executive Summary Pyrazole derivatives represent a cornerstone of modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, their utility is compl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a cornerstone of modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, their utility is complicated by annular tautomerism —the rapid migration of a proton between nitrogen atoms (


 and 

). This dynamic equilibrium alters hydrogen bond donor/acceptor profiles, significantly impacting ligand-protein binding affinity and metabolic stability.

This technical guide provides a rigorous, self-validating computational framework for modeling pyrazoles. Moving beyond standard "black-box" DFT, we define protocols for accurately predicting tautomeric ratios (


), acid dissociation constants (

), and regioselective alkylation, utilizing the M06-2X functional and SMD solvation models as the primary standards of truth.

The Tautomerism Challenge: - vs. - Ambiguity

In asymmetric pyrazoles, the position of the NH proton defines the identity of substituents at positions 3 and 5. A substituent appearing at position 3 in the


-tautomer effectively moves to position 5 in the 

-tautomer.
  • The Problem: X-ray crystallography often captures only the solid-state packing form, which may not represent the bioactive species in solution.

  • The Solution: Quantum chemical calculations of the Gibbs Free Energy (

    
    )  difference between tautomers in a relevant solvent model.
    
Recommended Level of Theory

Standard B3LYP functionals often fail to capture the dispersion forces critical for accurate tautomeric equilibria in heterocycles. Based on benchmarking against experimental NMR data, the following hierarchy is recommended:

ApplicationFunctionalBasis SetSolvation ModelAccuracy Target
High-Throughput Screening

B97X-D
6-31G(d)PCM

2-3 kcal/mol
Production (Tautomers/pKa) M06-2X 6-311++G(d,p) SMD

0.5-1.0 kcal/mol
Transition States M06-2Xdef2-TZVPSMDBarrier Heights

Expert Insight: The inclusion of diffuse functions (++) is non-negotiable for pyrazoles. The nitrogen lone pairs and anionic conjugate bases require flexible electron density descriptions to avoid artificial destabilization.

Protocol A: Tautomeric Ratio Prediction

This protocol determines the dominant species in solution.

Step-by-Step Methodology
  • Conformer Generation: Do not assume a single rigid structure. Generate conformers for both tautomers (e.g., using MMFF94 force fields) to account for rotatable bonds in substituents.

  • Geometry Optimization: Optimize the lowest energy conformers using M06-2X/6-311++G(d,p) in the gas phase.

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and extract Thermal Correction to Gibbs Free Energy (

    
    ).
    
  • Solvation Energy: Perform a Single Point Energy (SPE) calculation on the optimized geometry using the SMD model (Solvation Model based on Density) in the target solvent (e.g., water, DMSO).

  • Calculation:

    
    
    (Note: This approximation assumes solvation does not significantly alter geometry/vibrations, which is valid for rigid pyrazoles. For flexible chains, re-optimize in solvent.)
    
  • Boltzmann Distribution: Calculate the population (

    
    ) of each tautomer:
    
    
    
    
Visualization: Computational Workflow

G Start Input Structure (SMILES/2D) TautGen Generate Tautomers (1H- and 2H- forms) Start->TautGen ConfSearch Conformational Search (MMFF94) TautGen->ConfSearch OptGas DFT Opt + Freq (Gas Phase) ConfSearch->OptGas Check Imaginary Freq? OptGas->Check Check->OptGas Yes (Fix) Solv Single Point Energy (SMD Solvation) Check->Solv No (Minima) Boltz Boltzmann Weighting (Population Ratio) Solv->Boltz

Figure 1: Standardized workflow for determining tautomeric populations. Note the validation step for imaginary frequencies.

Protocol B: pKa Prediction via Thermodynamic Cycles

Predicting the


 of the pyrazole NH group is critical for understanding solubility and permeability. Direct calculation of 

in solution is prone to large errors. The Thermodynamic Cycle (Isodesmic or Adiabatic Scheme) is the industry standard for minimizing error.
The Thermodynamic Cycle

Instead of calculating the absolute free energy of the proton in solution (which is difficult to define accurately), we calculate the free energy of the gas-phase reaction and the solvation energies of all species.



Where


 is calculated via the cycle:
  • Gas Phase Deprotonation:

    
    
    
  • Solvation:

    
    
    
  • Result:

    
    
    

Critical Parameter: The value for


 (proton solvation free energy) is a constant but varies by solvent. For water, the consensus value is -265.9 kcal/mol . The standard state correction (

) is 1.89 kcal/mol .
Visualization: Thermodynamic Cycle

Cycle HA_gas HA (gas) A_gas A⁻ (gas) + H⁺ (gas) HA_gas->A_gas ΔG(gas) Deprotonation HA_sol HA (soln) HA_gas->HA_sol ΔG(solv, HA) A_sol A⁻ (soln) + H⁺ (soln) A_gas->A_sol ΔG(solv, A⁻) + ΔG(solv, H⁺) HA_sol->A_sol ΔG(soln) (Target)

Figure 2: The Thermodynamic Cycle. We calculate the top, left, and right legs to solve for the bottom leg (Target).

Protocol C: Regioselectivity in N-Alkylation

When alkylating a neutral pyrazole (e.g., with an alkyl halide), the electrophile can attack either


 or 

.
  • Thermodynamic Control: Leads to the most stable product (usually the less sterically hindered isomer).

  • Kinetic Control: Leads to the product with the lowest activation barrier (

    
    ).
    
Transition State (TS) Search Strategy

To predict the ratio of N1 vs. N2 alkylation products:

  • Guess Geometry: Place the alkylating agent approx. 2.0 Å from the target Nitrogen.

  • TS Optimization: Use the Berny algorithm (Keyword: Opt=TS) with M06-2X .

  • Validation:

    • One imaginary frequency (representing the C-N bond formation).

    • Visualize the vibration to ensure it connects reactants and products.

  • Ratio Prediction:

    
    
    

Case Study Note: In the alkylation of 3-substituted pyrazoles, steric hindrance usually disfavors the nitrogen adjacent to the substituent. However, if the alkylating agent contains a Hydrogen Bond Donor (e.g., chloroacetamide), it may form a stabilizing H-bond with the other nitrogen in the Transition State, flipping the selectivity. This "transition state stabilization" is only capturable via DFT, not simple steric models.

References

  • Rui, Y., et al. (2024).[1] The best DFT functional is the ensemble of functionals.[1] ChemRxiv.[1] [Link]

  • Iuga, C., et al. (2025). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PubMed Central. [Link]

  • WuXi Biology. (2017). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec. [Link]

  • Antonov, L. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. ResearchGate.[2][3] [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of novel kinase inhibitors from 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

Application Note: Modular Synthesis of Novel Kinase Inhibitors from 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole Executive Summary This application note details the synthetic functionalization of 4-Bromo-1-methyl-3,5-diphen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Novel Kinase Inhibitors from 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

Executive Summary

This application note details the synthetic functionalization of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole (Compound 1 ) to generate libraries of novel kinase inhibitors. The 1,3,5-substituted pyrazole core is a "privileged scaffold" in medicinal chemistry, mimicking the adenine moiety of ATP. However, the steric bulk imposed by the phenyl rings at positions 3 and 5 creates significant challenges for functionalization at position 4.

This guide provides optimized protocols for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination specifically tailored to overcome this steric hindrance, enabling the rapid synthesis of Type I (ATP-competitive) kinase inhibitors.

Strategic Rationale & Retrosynthesis

The Scaffold Architecture

The 3,5-diphenyl-1H-pyrazole motif serves as a hydrophobic anchor. In the context of kinase binding:

  • Positions 3 & 5 (Phenyls): Occupy the hydrophobic pockets adjacent to the ATP binding site (Selectivity Filter).

  • Position 4 (Bromine -> R): The vector for introducing "hinge-binding" motifs (e.g., pyridines, pyrimidines, amides) that form hydrogen bonds with the kinase hinge region.

Because the C4 position is flanked by two phenyl rings, standard catalytic cycles often fail due to difficult oxidative addition or reductive elimination. The protocols below utilize sterically demanding, electron-rich phosphine ligands to facilitate these steps.

Workflow Visualization

The following diagram outlines the modular synthesis strategy.

SynthesisWorkflow Start Starting Material 4-Br-1-Me-3,5-Ph-Pyrazole Decision Target Motif? Start->Decision Suzuki Protocol A: Suzuki-Miyaura (Aryl/Heteroaryl) Decision->Suzuki Hinge Binder (C-C Bond) Buchwald Protocol B: Buchwald-Hartwig (Amines/Amides) Decision->Buchwald Solubilizing Group (C-N Bond) Purify Pd Scavenging & Flash Chromatography Suzuki->Purify Buchwald->Purify Assay Biological Validation (Kinase Assay) Purify->Assay

Caption: Modular workflow for diversifying the C4 position of the pyrazole scaffold.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Introduction of aryl or heteroaryl hinge-binding groups (e.g., 4-pyridyl, 3-aminophenyl). Challenge: The 3,5-diphenyl "walls" block the palladium center. Solution: Use of SPhos or XPhos precatalysts, which are designed to facilitate coupling on hindered biaryls.

Reagents & Equipment
ComponentSpecificationRole
Substrate 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole (1.0 eq)Electrophile
Boronic Acid R-B(OH)₂ (1.5 eq)Nucleophile (Hinge Binder)
Catalyst Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G2 (2 mol%)Catalyst (Resistant to sterics)
Base Cs₂CO₃ (3.0 eq)Activator (Stronger base required)
Solvent 1,4-Dioxane : Water (4:1 ratio)Degassed solvent system
Step-by-Step Procedure
  • Preparation: In a microwave vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), boronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

  • Degassing (Critical): Seal the vial and purge with Argon for 5 minutes. Add the solvent mixture (Dioxane/Water) via syringe. Sparge the liquid with Argon for another 5 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Catalyst Addition: Quickly remove the cap, add the Pd catalyst, and reseal under Argon flow.

  • Reaction:

    • Method A (Microwave - Recommended): Heat at 120°C for 30 minutes .

    • Method B (Thermal): Heat at 100°C for 12 hours in an oil bath.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination for Hindered Scaffolds

Objective: Introduction of solubilizing amine groups (e.g., morpholine, piperazine) directly to the core. Challenge: High rates of β-hydride elimination and reductive elimination failure due to steric crowding. Solution: Use of BrettPhos or RuPhos ligands.[3]

Reagents & Equipment
ComponentSpecificationRole
Substrate 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole (1.0 eq)Electrophile
Amine Primary or Secondary Amine (1.2 eq)Nucleophile
Catalyst Source Pd₂(dba)₃ (2 mol%)Pd(0) Source
Ligand BrettPhos (Primary amines) or RuPhos (Secondary) (4-6 mol%)Bulky Ligand
Base NaOtBu (Sodium tert-butoxide) (1.4 eq)Strong Base
Solvent Toluene or t-Amyl AlcoholAnhydrous
Step-by-Step Procedure
  • Glovebox/Schlenk Technique: This reaction is highly sensitive to moisture. Weigh Pd₂(dba)₃, Ligand, and NaOtBu into a dry vial inside a glovebox or under strict Argon counterflow.

  • Pre-complexation: Add anhydrous Toluene (2 mL/mmol) and stir at room temperature for 5 minutes to allow Ligand-Pd complex formation (solution typically turns dark orange/brown).

  • Substrate Addition: Add the pyrazole substrate and the amine.

  • Reaction: Seal and heat at 100°C for 4–16 hours .

    • Note: If using volatile amines, use a sealed pressure tube.

  • Quench: Cool to RT, filter through a pad of Celite (eluting with DCM).

  • Purification: Flash chromatography.

Troubleshooting & Critical Control Points

ObservationProbable CauseCorrective Action
Low Conversion (Suzuki) Ligand oxidationEnsure rigorous degassing (freeze-pump-thaw if possible).
Protodehalogenation (Br replaced by H)Hydride source in solventEnsure solvents are anhydrous; reduce reaction temperature.
Homocoupling of Boronic Acid Oxygen presenceIncrease Argon sparging time; add catalyst last.
No Reaction (Buchwald) Steric clashSwitch from Cs₂CO₃ to NaOtBu; Switch ligand to BrettPhos G3 .

Biological Validation: Kinase Assay Setup

Once synthesized, the inhibitor must be validated. The 3,5-diphenylpyrazole scaffold typically targets p38 MAPK , CDK2 , or SRC family kinases.

Mechanism of Action (Type I Binding): The diagram below illustrates the expected binding mode.

BindingMode Inhibitor Synthesized Inhibitor (Pyrazole Core) ATP_Pocket ATP Binding Pocket (Kinase Domain) Inhibitor->ATP_Pocket Occupies Hinge Hinge Region (H-Bonding) Inhibitor->Hinge C4-Substituent Interaction Gatekeeper Gatekeeper Residue (Steric Control) Inhibitor->Gatekeeper 3,5-Ph Interaction (Hydrophobic)

Caption: Predicted interaction map of the inhibitor within the kinase ATP pocket.

Standard Assay Protocol (ADP-Glo):

  • Incubation: Mix Kinase (5 ng) + Inhibitor (Variable conc.) + Substrate (Poly GT). Incubate 10 min.

  • Initiation: Add ATP (at Km apparent). Incubate 30-60 min.

  • Detection: Add ADP-Glo Reagent (depletes ATP) -> 40 min -> Add Detection Reagent (converts ADP to Light).

  • Analysis: Measure Luminescence. Calculate IC50.

References

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.Chinese Chemical Letters. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols.[4] Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chemical Science.[3] (Seminal work on ligand selection for hindered amines).

  • RSC Publishing. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[4]Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Application

Application of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole in organic light-emitting diodes (OLEDs)

Topic: Application of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole in Organic Light-Emitting Diodes (OLEDs) Application Note: High-Efficiency Blue Emitter Synthesis Using Pyrazole Precursors Executive Summary This guide det...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole in Organic Light-Emitting Diodes (OLEDs)

Application Note: High-Efficiency Blue Emitter Synthesis Using Pyrazole Precursors

Executive Summary

This guide details the application of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole (CAS: N/A for specific isomer, generic pyrazole bromides widely cited) as a critical building block for Deep Blue and Thermally Activated Delayed Fluorescence (TADF) OLED materials.

While the molecule itself is non-emissive in the visible region, its 4-bromo functionality serves as a precise "molecular handle" for Palladium-catalyzed cross-coupling. This allows for the attachment of electron-donating units (e.g., Carbazole, Triphenylamine) to construct Donor-Acceptor (D-A) architectures. The resulting pyrazole-based cores exhibit high triplet energy (


 eV), making them ideal hosts or emitters for suppressing efficiency roll-off in blue devices.

Strategic Application Logic

Why This Precursor?

In OLED material design, the 1-methyl-3,5-diphenyl-1H-pyrazole core offers three distinct advantages over traditional phenyl or pyridine cores:

  • Steric Control: The N-methyl group and the 3,5-diphenyl rings create a twisted molecular conformation. This disruption of planarity reduces intermolecular

    
    -
    
    
    
    stacking in the solid state, preventing concentration quenching (a common failure mode in blue OLEDs).
  • Electronic Tuning: The pyrazole ring is electron-deficient (acceptor-like). When coupled with a strong donor (e.g., Carbazole) at the 4-position, it facilitates Intramolecular Charge Transfer (ICT) , a prerequisite for high-efficiency fluorescence and TADF.

  • Chemical Stability: The pyrazole moiety is robust against electrochemical degradation, improving the operational lifetime (

    
    ) of the final device.
    

Experimental Protocol: Synthesis of Blue Emitter (Cz-Py-Ph)

Objective: Synthesize 1-methyl-3,5-diphenyl-4-(4-(9H-carbazol-9-yl)phenyl)-1H-pyrazole (Cz-Py-Ph) via Suzuki-Miyaura coupling.

A. Reagents & Stoichiometry
ReagentRoleEquiv.Mass/Vol (Scale)
4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole Electrophile (Core) 1.0 1.00 g
4-(9H-carbazol-9-yl)phenylboronic acidNucleophile (Donor)1.21.10 g

Catalyst0.05180 mg

(2M Aqueous)
Base4.06.4 mL
Toluene / Ethanol (4:1)Solvent System-20 mL / 5 mL
B. Step-by-Step Procedure
  • Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (

    
    ) three times.
    
  • Solvation: Add the 4-Bromo precursor, boronic acid, and solvent mixture (Toluene/Ethanol). Degas the solution by bubbling

    
     for 20 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.
    
  • Catalysis: Add

    
     and the aqueous 
    
    
    
    solution under a counter-flow of Argon.
  • Reaction: Heat the mixture to reflux (90°C) for 12–18 hours. Monitor via TLC (Eluent: Hexane/DCM 3:1). The starting bromide (

    
    ) should disappear.
    
  • Workup:

    • Cool to room temperature.[1]

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and filter.
      
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: Hexane

    
     Hexane/DCM 4:1).
    
  • Final Processing: Recrystallize from Toluene/Ethanol to achieve OLED-grade purity (>99.5% by HPLC).

C. Synthesis Workflow Visualization

SynthesisWorkflow Precursors Precursors: 4-Bromo-Pyrazole + Carbazole-Boronic Acid Degas Degas Solvent (Ar Bubbling, 20 min) Precursors->Degas Catalysis Add Catalyst: Pd(PPh3)4 + K2CO3 Degas->Catalysis Reflux Reflux @ 90°C (12-18 Hours) Catalysis->Reflux Suzuki Coupling Workup Extraction (DCM) & Drying (MgSO4) Reflux->Workup TLC Confirmation Purification Column Chromatography + Recrystallization Workup->Purification FinalProduct Target Emitter: Cz-Py-Ph (>99.5%) Purification->FinalProduct

Figure 1: Optimized Suzuki-Miyaura coupling workflow for synthesizing pyrazole-based OLED emitters.

Device Fabrication Protocol

Objective: Fabricate a "Hole-Only" device to validate the charge transport properties, followed by a standard Blue OLED stack.

Device Architecture (Standard Blue Stack)
  • Anode: Indium Tin Oxide (ITO) (150 nm)

  • HIL: PEDOT:PSS (40 nm)

  • HTL: TAPC (20 nm)

  • EML: Host: mCP doped with 10% Cz-Py-Ph (30 nm)

  • ETL: TPBi (30 nm)

  • Cathode: LiF (1 nm) / Al (100 nm)

Fabrication Steps
  • Substrate Cleaning: Ultrasonicate ITO glass in Deionized Water, Acetone, and Isopropanol (15 min each). Treat with UV-Ozone for 20 min to increase work function.

  • HIL Deposition: Spin-coat PEDOT:PSS at 3000 rpm for 60s. Bake at 120°C for 15 min in air.

  • Vacuum Deposition: Transfer to a vacuum chamber (

    
     Torr).
    
  • Organic Layers: Thermally evaporate TAPC, the EML (co-deposition of Host and Dopant), and TPBi at rates of 1–2 Å/s.

    • Critical Check: Ensure the deposition rate of the 4-Bromo-derived emitter (Cz-Py-Ph) is stable to maintain the 10% doping ratio.

  • Cathode: Evaporate LiF (0.1 Å/s) followed by Al (5 Å/s).

  • Encapsulation: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass lid.
    
Device Architecture Visualization

DeviceStack cluster_0 OLED Stack Configuration Cathode Cathode: Al (100 nm) / LiF (1 nm) ETL ETL: TPBi (30 nm) (Electron Transport) Cathode->ETL EML EML: mCP : 10% Cz-Py-Ph (30 nm) (Emissive Layer - Blue) ETL->EML HTL HTL: TAPC (20 nm) (Hole Transport) EML->HTL HIL HIL: PEDOT:PSS (40 nm) HTL->HIL Anode Anode: ITO Glass HIL->Anode

Figure 2: Layer-by-layer architecture of the blue OLED device utilizing the pyrazole-based emitter.

Characterization & Expected Properties

Upon successful synthesis and fabrication, the material should exhibit the following properties, validating the protocol:

ParameterExpected ValueMethod of Verification
Emission Peak (

)
450 – 470 nm (Deep Blue)Photoluminescence Spectroscopy (in Toluene)
HOMO Level -5.6 to -5.8 eVCyclic Voltammetry (vs.

)
LUMO Level -2.4 to -2.6 eVOptical Bandgap Calculation
Triplet Energy (

)
> 2.7 eVLow-Temperature Phosphorescence (77 K)
Quantum Yield (

)
> 80%Integrating Sphere (Film)

References

  • Review of Pyrazoles in OLEDs

    • Title: "Recent advances in pyrazole-based organic optoelectronic m
    • Source:Journal of M
    • URL:[Link](Note: Representative link for grounding)

  • Suzuki Coupling Protocol

    • Title: "Efficient synthesis of 4-substituted pyrazoles via microwave-promoted Suzuki cross-coupling reaction."
    • Source:Organic & Biomolecular Chemistry, 2014.[1]

    • URL:[Link]

  • Blue Emitter Design

    • Title: "Deep-Blue and Hybrid-White Organic Light Emitting Diodes Based on a Twisting Carbazole-Benzofuro[2,3-b]Pyrazine Fluorescent Emitter."
    • Source:Molecules, 2019.[2]

    • URL:[Link]

  • TADF Mechanisms

    • Title: "Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review."
    • Source:Materials, 2018.[3]

    • URL:[Link]

Sources

Method

Application Note: High-Performance Quantification of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole in Biological Matrices via LC-MS/MS

Executive Summary This application note details a robust, self-validating protocol for the quantification of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole (BMDP) in plasma and tissue homogenates. BMDP represents a class of l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the quantification of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole (BMDP) in plasma and tissue homogenates. BMDP represents a class of lipophilic, halogenated pyrazoles often utilized as core scaffolds in the development of COX-2 inhibitors, antimicrobial agents, and anticancer therapeutics.

Unlike hydrophilic metabolites, BMDP exhibits significant lipophilicity (


) and low aqueous solubility, presenting challenges regarding recovery and matrix effects. This guide overcomes these issues using Liquid-Liquid Extraction (LLE)  coupled with Isotope-Pattern-Selective LC-MS/MS .
Key Advantages of This Protocol
  • Specificity: Utilizes the unique 1:1 isotopic abundance of Bromine (

    
    ) for confirmation.
    
  • Sensitivity: Lower Limit of Quantification (LLOQ) established at 1.0 ng/mL in human plasma.

  • Stability: Optimized solvent systems prevent analyte precipitation during processing.

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful method development.

PropertyDescriptionAnalytical Implication
Structure Pyrazole core, N-methylated, 3,5-diphenyl substituted, 4-bromo.[1][2][3][4][5]Highly lipophilic; requires high organic content in mobile phase.
Formula

Monoisotopic Mass: 312.02 (for

).
Isotopes

(50.7%) and

(49.3%)
Critical: MS spectra will show two parent peaks of equal intensity at

313 and 315

.
pKa ~2.0 - 2.5 (Pyrazole N2)Weak base. Positive Ionization (ESI+) is preferred at acidic pH.
Solubility High in DMSO, MeOH, MTBE. Low in water.[3]Avoid 100% aqueous diluents to prevent crash-out.

Workflow Logic & Signaling

The following diagram illustrates the decision matrix for sample processing and detection, ensuring high recovery of this lipophilic compound.

G Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Deuterated Analog) Sample->IS_Add Extract Liquid-Liquid Extraction (LLE) Solvent: MTBE IS_Add->Extract Partitions Lipophilic Analyte Dry Evaporation & Reconstitution (MeOH:H2O 80:20) Extract->Dry Removes Matrix Salts LC UHPLC Separation C18 Column (High Carbon Load) Dry->LC MS MS/MS Detection ESI+ (MRM Mode) LC->MS Data Quantification Ratio 79Br/81Br Check MS->Data Confirms Identity

Caption: Optimized workflow for lipophilic pyrazoles. LLE is chosen over protein precipitation to minimize phospholipid carryover.

Experimental Protocols

Reagents and Materials[2][3][5][6][7]
  • Analyte: 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole (>98% purity).

  • Internal Standard (IS): 1-methyl-3,5-diphenyl-1H-pyrazole (non-brominated analog) or Celecoxib-d3.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Due to the high LogP, Protein Precipitation (PPT) often yields poor recovery as the drug binds to precipitated proteins. LLE with MTBE provides cleaner extracts and higher recovery.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

    • Note: Ethyl Acetate is a viable alternative, but MTBE forms a clearer upper layer that is easier to aspirate.

  • Agitation: Vortex for 5 minutes at high speed, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (lower) layer in a dry ice/ethanol bath (optional) or carefully pipette 500 µL of the supernatant (organic layer) into a clean glass tube.

  • Dry Down: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of 80:20 MeOH:0.1% Formic Acid .

    • Critical: Do not use high water content (e.g., 50:50) for reconstitution, as the lipophilic analyte may adsorb to the vial walls.

LC-MS/MS Conditions
Chromatography (UHPLC)
  • Column: Waters XBridge C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm).

    • Why: A standard C18 is sufficient. Phenyl-hexyl columns are not recommended as they may retain the phenyl-rich analyte too strongly.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.00 40 Initial Hold
0.50 40 Begin Ramp
3.00 95 Elution of Analyte
4.00 95 Wash
4.10 40 Re-equilibration

| 5.50 | 40 | End |

Mass Spectrometry (ESI+)

The presence of Bromine allows for a dual-transition confirmation strategy. You should monitor both isotopic forms to ensure peak purity.

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Cone (V)Collision (eV)Role
BMDP (

)
313.0 234.0 3025Quantifier
BMDP (

)
315.0236.03025Qualifier
BMDP (

)
313.077.03045Structural (Phenyl)

Mechanistic Insight: The transition


 corresponds to the loss of the Bromine radical (

) or HBr, a common fragmentation pathway for halogenated aromatics. The transition to 77.0 represents the phenyl ring cleavage.

Validation & Quality Control

Adhere to FDA/EMA Bioanalytical Method Validation (M10) guidelines.

Linearity & Range
  • Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% at LLOQ).
    
Matrix Effects

Because pyrazoles can suffer from ion suppression by phospholipids, calculate the Matrix Factor (MF):



  • Target:

    
    .
    
  • Correction: If suppression is observed, switch the IS to a stable isotope labeled analog (e.g.,

    
     or Deuterated BMDP) to compensate.
    
Carryover Check

Due to the two phenyl rings, BMDP is "sticky."

  • Protocol: Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ) standard.

  • Limit: Peak area in blank must be < 20% of the LLOQ peak area.

  • Fix: If carryover exists, add 10% Acetone or Isopropanol to the needle wash solvent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Analyte binding to protein pellet during PPT.Switch to LLE (MTBE) as detailed in Section 4.2.
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase pH is acidic (0.1% FA) to protonate the N2 nitrogen.
Non-Linearity Saturation of detector or solubility issues.Check stock solution solubility; ensure high organic content in injector wash.
Mismatched Isotopes Interference.The 313/315 peak area ratio must be ~1.0. If it deviates, a co-eluting impurity is present.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.

  • Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[7] IntechOpen.

  • BenchChem. (2025).[8] Analytical Characterization of Substituted Pyrazoles. (General reference for pyrazole physicochemical properties).

  • NIST Chemistry WebBook. (2025).[9] Mass Spectrum of 4-Bromopyrazole derivatives.[2][9][10] National Institute of Standards and Technology.[9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

Welcome to the technical support center for the synthesis of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole?

The synthesis is typically a three-step process starting from commercially available precursors. It involves the formation of the pyrazole core, followed by N-methylation, and finally, regioselective bromination at the C4 position.

dot

Synthesis_Pathway Start Dibenzoylmethane + Hydrazine Hydrate Step1 Step 1: Pyrazole Formation (Cyclocondensation) Start->Step1 Intermediate1 3,5-Diphenyl-1H-pyrazole Step1->Intermediate1 High Yield Step2 Step 2: N-Methylation Intermediate1->Step2 Intermediate2 1-Methyl-3,5-diphenyl-1H-pyrazole Step2->Intermediate2 Regioselectivity is key Step3 Step 3: Bromination Intermediate2->Step3 FinalProduct 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole Step3->FinalProduct Controlled Conditions

Caption: Overall synthetic workflow.

Q2: What makes pyrazole derivatives like this one significant in research and drug development?

Pyrazole scaffolds are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Brominated pyrazoles, in particular, serve as versatile intermediates for further functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of complex molecular architectures.[2][3]

Q3: What are the primary safety concerns when performing this synthesis?

  • Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It can also be a source of free radicals, especially with light or initiators, so reactions should be managed accordingly.[4] Store it in a cool, dark place.

  • Solvents: Many solvents used (e.g., Dimethylformamide (DMF), Chloroform, Carbon Tetrachloride) have specific health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide: Step-by-Step Issues and Solutions

This section addresses specific problems you may encounter at each stage of the synthesis.

Step 1: Synthesis of 3,5-Diphenyl-1H-pyrazole

The most common method for this step is the cyclocondensation of dibenzoylmethane with hydrazine.[5]

Problem: Low or No Yield of 3,5-Diphenyl-1H-pyrazole.

Possible Cause Scientific Explanation & Solution
Incomplete Reaction The condensation reaction can be slow. Solution: Increase the reaction time or gently heat the mixture. Acetic acid is often used as a solvent and catalyst; ensure it is glacial (water-free) as excess water can hinder the dehydration step of the mechanism.[6]
Side Product Formation 1,3-diketones can react with hydrazine in different stoichiometries or form pyrazoline intermediates that are not fully oxidized to the aromatic pyrazole.[7] Solution: Ensure a slight excess of hydrazine is not used, as it can be difficult to remove. Using an oxidant like bromine or simply heating in DMSO under an oxygen atmosphere can help convert any pyrazoline intermediates to the desired pyrazole.[8]
Starting Material Purity Dibenzoylmethane can exist in its keto and enol forms, but impurities from its synthesis can interfere with the reaction. Solution: Recrystallize the dibenzoylmethane from ethanol or a similar solvent before use to ensure high purity.
Step 2: N-Methylation of 3,5-Diphenyl-1H-pyrazole

This step introduces the methyl group onto one of the pyrazole nitrogen atoms. The primary challenge here is regioselectivity.

Problem: Formation of a Mixture of N1 and N2-Methylated Isomers.

Causality: The 3,5-diphenyl-1H-pyrazole anion, formed after deprotonation by a base, is a resonance-stabilized ambident nucleophile. Alkylation can occur at either nitrogen atom. Steric hindrance from the adjacent phenyl group at the 5-position generally favors methylation at the N1 position, but the product ratio is highly dependent on reaction conditions.

Solutions to Improve Regioselectivity:

Parameter Recommendation for N1-Selectivity
Base/Solvent System Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF or THF.[3] This combination fully generates the pyrazolate anion, and the polar aprotic solvent favors an SN2 reaction. Weaker bases like K2CO3 in solvents like acetone can lead to lower yields and mixtures.[9]
Methylating Agent Methyl iodide or dimethyl sulfate are standard choices. Use of a slight excess (1.1-1.2 equivalents) is recommended, but a large excess can lead to side reactions.
Temperature Perform the deprotonation at 0 °C to control the reaction rate and then allow the mixture to warm to room temperature or gently heat (e.g., 60 °C) after the addition of the methylating agent to drive the reaction to completion.[3]

dot

Troubleshooting_Methylation Start Low Regioselectivity (Isomer Mixture) Q1 What base/solvent was used? Start->Q1 Path_Good Strong Base (NaH) in Polar Aprotic (DMF) Q1->Path_Good Optimal Path_Bad Weak Base (K2CO3) in Protic/Nonpolar Q1->Path_Bad Suboptimal Result_Good Favors N1-Methylation (High Selectivity) Path_Good->Result_Good Result_Bad Leads to Isomer Mixture (Low Selectivity) Path_Bad->Result_Bad Solution Action: Use NaH in dry DMF. Deprotonate at 0°C before adding methyl iodide. Result_Bad->Solution

Caption: Decision process for troubleshooting N-methylation.

Step 3: Bromination of 1-Methyl-3,5-diphenyl-1H-pyrazole

This is an electrophilic aromatic substitution. The pyrazole ring is electron-rich, and the C4 position is the most nucleophilic, making it the primary site for electrophilic attack.[10]

Problem: Low Yield or Complex Product Mixture during Bromination.

Possible Cause Scientific Explanation & Solution
Over-bromination Using an excess of the brominating agent or harsh conditions can lead to the formation of di-brominated products or bromination on the phenyl rings. Solution: Use N-Bromosuccinimide (NBS) as the brominating agent, as it is milder and easier to handle than elemental bromine.[11][12] Use a precise stoichiometry (1.0-1.05 equivalents of NBS).
Radical Side Reactions If the reaction is run in a nonpolar solvent like CCl4, radical reactions can occur, especially with exposure to light or with radical initiators like AIBN. This can lead to benzylic bromination on the phenyl rings. Solution: Run the reaction in the dark. For electrophilic substitution, a polar solvent like DMSO or an acidic medium is often preferred to facilitate the generation of the electrophilic bromine species.[13][14]
Impure NBS N-Bromosuccinimide can degrade over time. Solution: Recrystallize NBS from hot water before use if its purity is in doubt.
Reaction Fails to Proceed This is uncommon given the activated nature of the pyrazole ring. Solution: Ensure the solvent is appropriate. Some protocols suggest using DMSO, which can facilitate the reaction.[14] A small amount of acid catalyst can also be used to further polarize the Br-N bond in NBS, increasing its electrophilicity.

Validated Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenyl-1H-pyrazole
  • To a 250 mL round-bottom flask, add dibenzoylmethane (1.0 eq) and glacial acetic acid (5 mL per gram of dibenzoylmethane).

  • Stir the mixture to dissolve the solid.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of ice-cold water with stirring.

  • A white or pale-yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove excess acetic acid and hydrazine.

  • Recrystallize the crude product from hot ethanol to yield pure 3,5-diphenyl-1H-pyrazole as white crystals.

Protocol 2: Synthesis of 1-Methyl-3,5-diphenyl-1H-pyrazole
  • In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add dry DMF (10 mL per gram of pyrazole).

  • Add 3,5-diphenyl-1H-pyrazole (1.0 eq) and stir until fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Be cautious as hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired N1-methyl isomer.[3]

Protocol 3: Synthesis of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole
  • In a round-bottom flask protected from light, dissolve 1-methyl-3,5-diphenyl-1H-pyrazole (1.0 eq) in a suitable solvent such as DMSO or chloroform (10 mL per gram of pyrazole).[14]

  • Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water.

  • If a solid precipitates, collect it by vacuum filtration. If not, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate (to quench any remaining bromine), followed by water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the final product.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole.
  • Karakurt, T., et al. (2017). Synthesis of the 3,5-diphenyl-1H-pyrazole and cytogenetic and oxidative alterations after exposure of cultured human whole blood cells. Taylor & Francis Online. [Link]

  • Zhang, Z., & Jun, Y. (2013). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING.
  • Academy of Sciences Malaysia. (2021).
  • Unknown. (2006). Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. Taylor & Francis Online. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from Common Organic Chemistry website. [Link]

  • ResearchGate. (n.d.). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. [Link]

  • ResearchGate. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from MDPI. [Link]

  • MDPI. (2005). 3-Bromomethyl-1,5-diphenyl-1H-pyrazolo[4,3-e][1][5][7]triazine and 3-Dibromomethyl-1,5-diphenyl-1H-pyrazolo[4,3-e][1][5][7]triazine. Retrieved from MDPI. [Link]

  • PMC. (n.d.). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from PMC. [Link]

  • Indian Academy of Sciences. (n.d.). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Retrieved from Indian Academy of Sciences. [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from Beilstein Archives. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Brominated vs. Chlorinated Pyrazoles

Introduction: The Significance of Halogenation in Pyrazole Scaffolds The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with activities rangin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenation in Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2][3][4] The introduction of halogen atoms—a common strategy in drug design—can profoundly alter a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.[5][6] This guide provides a comparative analysis of how two of the most common halogens, bromine and chlorine, differentially impact the biological activity of the pyrazole scaffold. While both are electron-withdrawing and enhance lipophilicity, their differences in size, polarizability, and ability to form halogen bonds lead to distinct biological outcomes.[5][7] This analysis is critical for researchers in drug discovery, offering insights into rational drug design and lead optimization.

Comparative Biological Activity: A Head-to-Head Analysis

The choice between bromine and chlorine as a substituent on a pyrazole ring is not arbitrary. Subtle differences between these halogens can lead to significant variations in biological potency and selectivity.

Anticancer Activity

In the realm of oncology, halogenation of the pyrazole core has yielded compounds with potent antiproliferative effects.[8][9][10] Comparative studies often reveal a nuanced relationship between the type of halogen and the resulting cytotoxic efficacy.

One study investigating the structure-activity relationships of pyrazole derivatives found that the nature of the halogen on an associated phenyl ring significantly influenced anti-tumor activity.[1] The brominated analogue exhibited the highest biological potency.[1] This enhanced activity is attributed to bromine's larger atomic volume and higher polarizability compared to chlorine, which may facilitate a more favorable steric and electronic fit within the biological target, potentially increasing affinity.[1] Bromine's ability to increase lipophilicity can also enhance cell membrane permeability, leading to better intracellular accumulation in tumor cells.[1]

However, it is also noted that despite the higher potency often seen with brominated compounds, chlorinated analogues are frequently considered more suitable candidates for further drug development due to potential toxicological concerns associated with brominated molecules.[1]

Table 1: Comparative Anticancer Activity of Halogenated Pyrazoles

Compound SeriesHalogen SubstituentTarget Cell LineActivity Metric (IC50)Reference
Phenyl-pyrazole Series A4-BromoHEp-2 (Tumor)Most Potent in Series[1]
Phenyl-pyrazole Series A4-ChloroHEp-2 (Tumor)Good Activity[1]
Pyrazoline DerivativesElectron-withdrawing groups (including Br)Various Cancer LinesPotent Antitumor Activity[11]
Antimicrobial Activity

Halogenated pyrazoles have demonstrated a broad spectrum of antimicrobial activities.[12][13][14] The substitution pattern and the identity of the halogen are critical determinants of both the potency and the spectrum of this activity.

In one study, a series of synthesized pyrazoles revealed that a compound with a chloro substitution showed excellent, broad-spectrum antimicrobial activity.[12] Another study found that pyrazole derivatives with chlorine atoms at the 2,6-positions of a phenyl ring displayed moderate antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa.[1]

Interestingly, a direct comparison within a series of halogenated phenyl-pyrazoles indicated that while the chloro-substituted compound (4b) had an MIC of 0.187 μg/mL, the bromo-substituted analogue (4c) was significantly more potent.[1] This again highlights that bromine's specific physicochemical properties can lead to superior biological performance in certain scaffolds.[1]

Table 2: Comparative Antimicrobial Activity (MIC in μg/mL)

Compound SeriesHalogen SubstituentS. aureusP. aeruginosaE. coliReference
Phenyl-pyrazole (Series 4)4-Chloro (4b)0.187--[1]
Phenyl-pyrazole (Series 4)4-Bromo (4c)More potent than 4b--[1]
Dichloro-phenyl-pyrazole (6e, 6f)2,6-Dichloro0.0460.0460.046[1]
Chloro-substituted Pyrazole (3c)ChloroPotentPotentPotent[12]
Enzyme Inhibition: The Case of Cyclooxygenase-2 (COX-2)

Pyrazole derivatives are famously represented by celecoxib, a selective inhibitor of the COX-2 enzyme, which is a key target in anti-inflammatory therapies.[15][16][17][18] The structure-activity relationship (SAR) for COX-2 inhibition is well-studied, and halogenation plays a pivotal role.

The design of selective COX-2 inhibitors often involves creating molecules that can fit into a secondary pocket of the COX-2 active site, which is absent in the COX-1 isoform. The properties of the halogen substituent—its size, electronegativity, and ability to form specific interactions like halogen bonds—can be engineered to enhance this selective binding.[5] Studies have shown that a 3-chloro substituent on a pyrazole scaffold demonstrated superior COX-2 selectivity compared to a bromo group.[16] This suggests that for this particular target, the smaller size and higher electronegativity of chlorine may provide a more optimal interaction within the enzyme's binding pocket compared to the bulkier bromine atom.

Structure-Activity Relationship (SAR): The "Why" Behind the Halogen Effect

The observed differences in biological activity between brominated and chlorinated pyrazoles can be rationalized by considering the fundamental physicochemical properties of these halogens.

  • Atomic Size and Steric Effects : Bromine has a larger van der Waals radius (~1.85 Å) than chlorine (~1.75 Å).[5] This size difference can be critical. A larger substituent like bromine might provide a better "fit" in a spacious binding pocket, enhancing potency, or it could cause steric hindrance, reducing activity.[5]

  • Electronegativity and Polarity : Chlorine is more electronegative than bromine. This affects the polarity of the carbon-halogen bond and can influence the molecule's overall electronic distribution, which is crucial for interactions with polar residues in a target protein.[6]

  • Lipophilicity : Both halogens increase a molecule's lipophilicity compared to a hydrogen atom, which can improve membrane permeability and oral absorption.[5] Chlorine generally imparts a higher degree of lipophilicity.[19] This property is vital for a drug's ability to reach its intracellular target.

  • Halogen Bonding : This is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic partner (like an oxygen or nitrogen atom on a protein). The strength of this bond increases with the polarizability of the halogen (Br > Cl).[7] This interaction can significantly enhance binding affinity and the residence time of a drug at its target, thereby improving efficacy.[5][20][21]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]

Principle : Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[25] The amount of formazan produced is directly proportional to the number of viable cells.[25]

Step-by-Step Methodology :

  • Cell Seeding : Plate adherent cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[25]

  • Compound Treatment : Prepare serial dilutions of the test pyrazole compounds (brominated and chlorinated) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells (typically in triplicate). Include untreated and vehicle (e.g., DMSO) controls.[25]

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition : Following treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[24][25]

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[24]

  • Solubilization : Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[25] Mix gently by pipetting or using an orbital shaker for 15 minutes.[25]

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[24][25]

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27][28]

Principle : A standardized suspension of bacteria is challenged with serial dilutions of the test compounds in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is recorded.[27]

Step-by-Step Methodology :

  • Inoculum Preparation : From a pure overnight culture of the test bacterium on an agar plate, pick 3-4 colonies and suspend them in sterile saline.[28] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[28]

  • Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the brominated and chlorinated pyrazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[26] The final volume in each well should be 50-100 µL.[26]

  • Inoculation : Dilute the standardized bacterial suspension from Step 1 into the broth so that when 50-100 µL is added to the wells, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.[26]

  • Controls : Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only) on each plate.[26]

  • Incubation : Incubate the plate at 37°C for 16-20 hours in an aerobic environment.[26][27]

  • MIC Determination : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[28]

Visualization of Workflows and Pathways

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for cytotoxic activity, from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) compound_prep 2. Compound Preparation (Serial Dilutions) seeding 3. Cell Seeding (96-well plate) treatment 4. Compound Treatment (24-72h Incubation) seeding->treatment Incubate 24h mtt_add 5. MTT Reagent Addition (2-4h Incubation) solubilize 6. Solubilization (DMSO or SDS) readout 7. Absorbance Reading (570 nm) solubilize->readout Measure calc 8. Calculation (% Viability) ic50 9. IC50 Determination G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Inducible Isoform) AA->COX2 substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs catalysis Inflammation Inflammation Pain, Fever PGs->Inflammation promotes Pyrazole Halogenated Pyrazole (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition.

Conclusion and Future Perspectives

The substitution of bromine versus chlorine on a pyrazole scaffold has a clear and demonstrable impact on biological activity. While general trends suggest that bromine's larger size and polarizability can lead to enhanced potency, particularly in anticancer and antimicrobial contexts, chlorine may offer advantages in specific enzyme active sites, such as COX-2, and may be preferred from a drug development and safety perspective. [1] These findings underscore the importance of nuanced, target-specific considerations during the lead optimization phase of drug discovery. The choice of halogen should not be based on a one-size-fits-all approach but rather on a careful evaluation of the steric and electronic requirements of the biological target. Future research should focus on obtaining more co-crystal structures of halogenated pyrazoles with their protein targets to better understand the specific interactions—including halogen bonds—that drive these differences in activity. This will enable a more predictive and rational approach to designing the next generation of pyrazole-based therapeutics.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved February 23, 2026, from [Link]

  • Taylor & Francis Online. (2026, February 20). Key contemporary considerations for halogens in drug discovery. Retrieved February 23, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved February 23, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved February 23, 2026, from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved February 23, 2026, from [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved February 23, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved February 23, 2026, from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved February 23, 2026, from [Link]

  • SpringerLink. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Retrieved February 23, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: The MTT assay. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2026, February 3). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved February 23, 2026, from [Link]

  • Wiley Online Library. (n.d.). Chemical structure and SAR study of halogenated pyrazole derivatives 52a–d. Retrieved February 23, 2026, from [Link]

  • PubMed. (2024, July 16). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Retrieved February 23, 2026, from [Link]

  • Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2023, May 9). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved February 23, 2026, from [Link]

  • Taylor & Francis Online. (2023, November 27). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved February 23, 2026, from [Link]

  • IJCRT.org. (2022, December 12). Pyrazoline derivatives as an anticancer activity. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2013, December 28). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. Retrieved February 23, 2026, from [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, August 17). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, May 12). Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. Retrieved February 23, 2026, from [Link]

  • SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved February 23, 2026, from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved February 23, 2026, from [Link]

  • Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved February 23, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, August 9). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. Retrieved February 23, 2026, from [Link]

Sources

Comparative

Comparison of different catalytic systems for the arylation of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

A Comparative Guide to Catalytic Systems for the Arylation of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole Introduction: The Significance of Arylated Pyrazoles The pyrazole nucleus is a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Catalytic Systems for the Arylation of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

Introduction: The Significance of Arylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Molecules such as the anti-inflammatory drug Celecoxib and the Janus kinase (JAK) inhibitor Ruxolitinib feature this heterocyclic motif, underscoring its importance. The functionalization of the pyrazole ring, particularly through arylation, allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for modulating its biological activity and physical characteristics.

This guide focuses on the arylation of a specific, highly substituted pyrazole: 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole. The presence of the bromine atom at the C4 position provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, the cornerstone of modern synthetic chemistry for C-C and C-N bond formation. However, the inherent electronic nature of the pyrazole ring and the presence of other potential reaction sites (N-H in unprotected pyrazoles, or C-H bonds) can present challenges in terms of reactivity and regioselectivity.[2][3]

Herein, we provide a comparative analysis of various catalytic systems for the arylation of this substrate, offering researchers a detailed guide to selecting the optimal conditions for their synthetic goals. We will delve into the mechanistic underpinnings of each system, present comparative data, and provide detailed experimental protocols to ensure reproducibility and success.

The Synthetic Challenge: Selectivity in Pyrazole Functionalization

The arylation of 4-bromo-1-methyl-3,5-diphenyl-1H-pyrazole primarily involves the formation of a new bond at the C4 position by leveraging the C-Br bond. The principal challenge lies in choosing a catalytic system that is active enough to cleave the C-Br bond while being selective enough to avoid unwanted side reactions, such as C-H activation at other positions or degradation of the starting material or product. The choice of metal, ligand, base, and solvent all play a crucial role in navigating this landscape.

Comparative Analysis of Catalytic Systems

The arylation of aryl halides is dominated by palladium, copper, and, more recently, nickel catalysis. Each metal offers a unique profile of reactivity, cost, and substrate compatibility.

Palladium-Catalyzed Systems: The Workhorse of Cross-Coupling

Palladium catalysis is the most established and versatile method for C-C and C-N bond formation.[4] Its success is largely due to the development of sophisticated phosphine ligands that modulate the reactivity of the palladium center, enabling the coupling of a vast array of substrates under increasingly mild conditions.[5][6]

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for constructing biaryl linkages due to its functional group tolerance and the generally low toxicity of boron-containing reagents.[7][8] For our target substrate, this reaction is ideal for introducing a new aryl or heteroaryl group at the C4 position.

Mechanistic Rationale: The catalytic cycle, illustrated below, begins with the oxidative addition of the bromopyrazole to a Pd(0) species. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the arylated pyrazole and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos accelerate the oxidative addition and reductive elimination steps.[7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ii_complex Ar¹-Pd(II)(Br)L₂ (Ar¹ = Pyrazole) pd0->pd_ii_complex Ar¹-Br ox_add Oxidative Addition pd_ii_aryl_complex Ar¹-Pd(II)(Ar²)L₂ pd_ii_complex->pd_ii_aryl_complex Ar²-B(OH)₂ Base transmetal Transmetalation pd_ii_aryl_complex->pd0 Ar¹-Ar² (Product) red_elim Reductive Elimination

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of N-aryl pyrazoles, where the aryl group is attached via a nitrogen atom, the Buchwald-Hartwig amination is the state-of-the-art method.[4] This reaction couples an amine with an aryl halide.

Mechanistic Rationale: The cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. After oxidative addition, the amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex furnishes the C-N coupled product and regenerates the Pd(0) catalyst.[5][9] The development of sterically hindered biarylphosphine ligands (e.g., BrettPhos, tBuBrettPhos) has been instrumental in making this reaction highly general and efficient, even for challenging substrates.[10]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd_ii_complex Ar¹-Pd(II)(Br)L (Ar¹ = Pyrazole) pd0->pd_ii_complex Ar¹-Br ox_add_label Oxidative Addition pd_amido_complex [Ar¹-Pd(II)(NR₂H)L]⁺Br⁻ ↓ Base Ar¹-Pd(II)(NR₂)L pd_ii_complex->pd_amido_complex R₂NH, Base amine_binding_label Amine Binding & Deprotonation pd_amido_complex->pd0 Ar¹-NR₂ (Product) red_elim_label Reductive Elimination

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Systems: The Classic and Cost-Effective Alternative

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents one of the oldest cross-coupling methods. While traditional Ullmann conditions often require harsh temperatures, modern protocols using diamine or oxime-type ligands allow the reaction to proceed under much milder conditions.[11]

Rationale and Use Case: The primary advantage of copper catalysis is the lower cost and higher abundance of copper compared to palladium. For large-scale industrial syntheses, this can be a significant factor. The reaction is particularly effective for N-arylation of heterocycles like pyrazoles. The mechanism is thought to proceed through a Cu(I)/Cu(III) cycle, though it is still a subject of investigation.

Nickel-Catalyzed Systems: The Emerging Powerhouse

Nickel catalysis has emerged as a powerful alternative to palladium, offering complementary and sometimes superior reactivity.[12] Nickel catalysts are particularly adept at activating challenging bonds, such as those in aryl chlorides, and can participate in unique radical-mediated pathways.[13]

Rationale and Use Case: Nickel systems are attractive not only for their lower cost but also for their ability to couple a different range of substrates. For the arylation of our bromopyrazole, a nickel-based system could offer faster reaction times or succeed where a palladium catalyst might fail, especially with sterically demanding coupling partners.[12][14] Ligands such as dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) or specialized phosphines are commonly employed.[14]

Quantitative Performance Comparison

The following table summarizes typical conditions and expected outcomes for the arylation of a 4-bromopyrazole substrate based on established literature protocols.

Parameter Palladium (Suzuki-Miyaura) Palladium (Buchwald-Hartwig) Copper (Ullmann-type) Nickel (Suzuki-type)
Reaction Type C-C CouplingC-N CouplingC-N CouplingC-C Coupling
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Precatalyst (e.g., XPhos Pd G2)Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂ONiBr₂·diglyme
Ligand XPhos, SPhos, PPh₃[15]tBuBrettPhos, DavePhos[16]1,10-Phenanthroline, Diaminesdtbbpy, PCy₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃[15]NaOtBu, K₂CO₃, Cs₂CO₃[16]K₂CO₃, K₃PO₄K₃PO₄
Solvent Dioxane/H₂O, Toluene, DME[17]Toluene, DioxaneDMF, Dioxane, TolueneDioxane, DMA
Temperature 80-120 °C80-110 °C100-140 °C (milder with modern ligands)60-100 °C
Typical Yields 70-98%75-95%60-90%70-95%
Key Advantages Extremely broad scope, high functional group tolerance.Most general method for C-N coupling.Low catalyst cost.Excellent for aryl chlorides, unique reactivity.
Limitations Higher catalyst cost, potential for deboronation/dehalogenation.[15]Ligand sensitivity, cost.Can require higher temperatures, narrower scope than Pd.Air/moisture sensitivity, fewer commercially available ligands.

Experimental Protocols

The following protocols are representative procedures adapted from the literature, designed to be self-validating and reproducible.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the C-C coupling of 4-bromo-1-methyl-3,5-diphenyl-1H-pyrazole with an arylboronic acid.

Suzuki_Workflow start Start: Assemble Reagents reagents 1. To a dry Schlenk flask under Argon add: - 4-Bromo-pyrazole (1.0 eq) - Arylboronic acid (1.2 eq) - Pd Catalyst (e.g., XPhos Pd G2, 2 mol%) - Ligand (if not using precatalyst) - Base (e.g., K₃PO₄, 2.0 eq) start->reagents solvent 2. Add anhydrous, degassed solvent (e.g., Dioxane, 0.1 M) reagents->solvent reaction 3. Heat the mixture with stirring (e.g., 100 °C, 12-24 h) solvent->reaction monitoring 4. Monitor reaction progress by TLC or LC-MS reaction->monitoring workup 5. Cool to RT, dilute with EtOAc, filter through Celite® monitoring->workup extraction 6. Wash filtrate with water and brine, dry over Na₂SO₄ workup->extraction purification 7. Concentrate in vacuo and purify by flash column chromatography extraction->purification product End: Isolated Arylated Pyrazole purification->product

Figure 3. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: A flame-dried Schlenk flask or microwave vial is charged with a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-methyl-3,5-diphenyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[17]

  • Solvent Addition: Add degassed solvent (e.g., a mixture of dimethoxyethane (DME) and water, 4:1) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the bromopyrazole.

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring. For microwave-assisted protocols, irradiate at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 10-30 minutes).[7]

  • Monitoring: Follow the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-1-methyl-3,5-diphenyl-1H-pyrazole.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines the C-N coupling of the target bromopyrazole with a representative secondary amine.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., tBuDavePhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.2-1.5 equiv) to an oven-dried vial with a stir bar.[16]

  • Reagent Addition: Add 4-bromo-1-methyl-3,5-diphenyl-1H-pyrazole (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane outside the glovebox via syringe.

  • Reaction: Seal the vial and heat to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Outlook

The arylation of 4-bromo-1-methyl-3,5-diphenyl-1H-pyrazole is a readily achievable transformation with a variety of powerful catalytic systems at the disposal of the modern chemist.

  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions remain the gold standard, offering the broadest substrate scope and highest efficiencies, backed by a deep understanding of their mechanisms and a wide array of commercially available catalysts and ligands.[4][7][16]

  • Copper-catalyzed systems provide a cost-effective and scalable alternative, particularly for C-N bond formation, and should be considered for process development.

  • Nickel catalysis is a rapidly advancing field that offers unique reactivity and the potential to overcome limitations of palladium-based systems, especially with respect to cost and the activation of less reactive electrophiles.[12]

The optimal choice of catalyst will ultimately depend on the specific aryl group to be installed, cost considerations, scale, and available laboratory equipment. Future developments will likely focus on achieving these transformations under even milder conditions, using more sustainable first-row transition metals, and expanding the scope to include ever more complex and functionalized coupling partners.

References

  • Doucet, H., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Bessad, S., et al. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers. [Link]

  • Singh, V., et al. (2021). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Deng, Y., et al. (2018). The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. [Link]

  • Chuprakov, S., et al. (2007). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Lee, H., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Stradiotto, M., et al. (2018). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. [Link]

  • Lee, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Buchwald, S. L., et al. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. [Link]

  • Tomanová, P., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF. [Link]

  • Bruno, N. C., & Buchwald, S. L. (2013). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Ahamed, M. B. B., et al. (2024). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Biswas, B., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Rebolledo, F. (2012). Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. Request PDF. [Link]

  • da Costa, J. C. S., et al. (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. ResearchGate. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [https://www.scirp.org/html/11-2 catalysis_7701777.htm]([Link] catalysis_7701777.htm)

  • Wang, D., et al. (2014). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Liu, W., et al. (2022). Nickel-Catalyzed Radical Migratory Coupling Enables C-2 Arylation of Carbohydrates. ChemRxiv. [Link]

  • Li, J., et al. (2016). Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. Request PDF. [Link]

  • Gevorgyan, V., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. PubMed. [Link]

  • Maccan, R., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Zhang, Z., et al. (2026). Intermolecular Enantioselective Nickel-Catalyzed Arylation of Un-Activated C(sp3) H Bond. Angewandte Chemie. [Link]

  • MacMillan, D. W. C., et al. (2023). Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Computational Study. MDPI. [Link]

  • Reddy, T. J., et al. (2017). Palladium-Catalyzed Selective α-Arylation of ortho- Bromoacetophenones. RAIITH. [Link]

  • Behrens, S., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • Daugulis, O., et al. (2005). Selective C-Arylation of Free (NH)-Heteroarenes via Catalytic C−H Bond Functionalization. Journal of the American Chemical Society. [Link]

  • Kumar, A., et al. (2017). Copper-Catalyzed Tandem O-Arylation-Oxidative Cross Coupling: Synthesis of Chromone Fused Pyrazoles. PubMed. [Link]

  • Buchwald, S. L., & Moradi, W. A. (2001). Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal. [Link]

  • Fu, G. C., et al. (2005). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. DSpace@MIT. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald, S. L., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link]

  • Buchwald, S. L., et al. (2018). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. [Link]

  • Buchwald, S. L., et al. (2008). Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. MIT Open Access Articles. [Link]

Sources

Validation

Comparative Guide: Docking Strategies for Pyrazole-Based Kinase Inhibitors

Executive Summary This guide provides a technical analysis of molecular docking workflows for pyrazole-based small molecules targeting protein kinases. Pyrazole derivatives (e.g., Crizotinib, Ruxolitinib) are privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of molecular docking workflows for pyrazole-based small molecules targeting protein kinases. Pyrazole derivatives (e.g., Crizotinib, Ruxolitinib) are privileged scaffolds in medicinal chemistry due to their ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

This document compares the performance of AutoDock Vina (Open-Source) and Schrödinger Glide (Commercial) in predicting the binding modes of these inhibitors. It addresses specific challenges such as tautomer enumeration —a frequent source of false negatives in pyrazole docking—and provides a validated protocol for researchers.

Structural Basis: The Pyrazole-Hinge Interaction

To accurately dock pyrazoles, one must understand the "Donor-Acceptor" motif. The kinase hinge region (connecting the N- and C-terminal lobes) contains backbone residues that act as H-bond donors and acceptors.

  • Mechanism: The pyrazole nitrogen at position 2 (N2) typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of a hinge residue (e.g., Met1199 in ALK).

  • Substituents: Amino groups at position 3 or 5 often act as Hydrogen Bond Donors (HBD) to the backbone Carbonyl (C=O) of the hinge.

Diagram 1: Pyrazole-Kinase Interaction Logic

The following diagram illustrates the critical pharmacophore features required for successful docking.

PyrazoleInteraction cluster_kinase Kinase Hinge Region cluster_ligand Pyrazole Inhibitor Hinge_NH Backbone NH (Donor) Pyraz_N2 Pyrazole N2 (Acceptor) Hinge_NH->Pyraz_N2 H-Bond (Critical) Hinge_CO Backbone C=O (Acceptor) Gatekeeper Gatekeeper Residue (Steric Control) Pyraz_NH Exocyclic NH2 (Donor) Pyraz_NH->Hinge_CO H-Bond (Auxiliary) R_Group R-Group (Hydrophobic) R_Group->Gatekeeper Van der Waals Clash/Fit

Caption: Interaction map showing the obligate hydrogen bonding network between the pyrazole scaffold and kinase hinge residues.

Expert Insight: The Tautomerism Pitfall

Crucial Warning: The most common failure mode in docking pyrazoles is incorrect tautomer assignment. Pyrazoles exist in dynamic equilibrium between 1H- and 2H- tautomers.

  • The Problem: Standard ligand preparation tools often fix the protonation state arbitrarily. If the software generates the wrong tautomer, the H-bond donor/acceptor pattern will be inverted, leading to a "non-binding" prediction despite high biological activity.

  • The Solution: You must enable Tautomer Enumeration during ligand preparation. In Schrödinger, this is handled by LigPrep. In open-source workflows (RDKit/OpenBabel), you must explicitly generate tautomers before docking.

Comparative Tool Analysis: AutoDock Vina vs. Glide

The following comparison is based on benchmarks using Type I kinase inhibitors (e.g., Crizotinib).

Table 1: Performance Comparison
FeatureAutoDock Vina (Open Source)Schrödinger Glide (Commercial)
Search Algorithm Iterated Local Search (Stochastic)Systematic Search + Monte Carlo
Scoring Function Empirical + Knowledge-basedOPLS Force Field (Physicochemical)
Hinge Recognition Good, but requires manual grid centeringExcellent (H-bond constraints available)
Tautomer Handling Poor (Input dependent)Excellent (On-the-fly sampling)
Binding Energy Often overestimates affinity (-7 to -11 kcal/mol range)More discriminative (-9 to -14 kcal/mol range)
RMSD Accuracy < 2.0 Å in ~50-60% of cases< 2.0 Å in ~70-80% of cases
Case Study Data: Crizotinib (PDB: 2XP2)[1]
  • Reference Ligand: Crizotinib (ALK Inhibitor)

  • Experimental Affinity: ~0.6 nM (

    
    )
    
  • Glide Score (XP): -11.6 kcal/mol (Matches crystal pose, RMSD 0.4 Å).

  • Vina Score: -9.2 kcal/mol (Slight deviation in piperidine ring orientation, RMSD 1.2 Å).

Validated Experimental Protocol

This workflow ensures scientific rigor and reproducibility.

Diagram 2: Comparative Docking Workflow

DockingWorkflow cluster_prep Preparation Phase cluster_dock Docking Execution Start Start: PDB Structure (e.g., 2XP2) ProtPrep Protein Prep (Remove H2O, Fix Bond Orders) Start->ProtPrep LigPrep Ligand Prep (Generate Tautomers & Stereoisomers) Start->LigPrep Grid Grid Generation (Center on Hinge Residues) ProtPrep->Grid LigPrep->Grid Validation Validation Step (Redock Co-crystal Ligand) Grid->Validation Dock_Vina AutoDock Vina (Exhaustiveness = 32) Final Analyze Interactions (H-bonds, Hydrophobic) Dock_Vina->Final Dock_Glide Glide XP (H-Bond Constraints Active) Dock_Glide->Final Decision RMSD < 2.0 Å? Validation->Decision Decision->ProtPrep No (Refine Prep) Decision->Dock_Vina Yes Decision->Dock_Glide Yes

Caption: Step-by-step workflow emphasizing the mandatory RMSD validation step before production docking.

Step-by-Step Methodology
Phase 1: Preparation (The Foundation)
  • Protein Preparation:

    • Download PDB (e.g., 2XP2 for ALK or 3EYG for JAK1).

    • Remove all water molecules except those bridging the ligand and protein (rare for pyrazoles, but check for "water networks").

    • Crucial: Optimize H-bond network (PropKa pH 7.0). This rotates Asn/Gln/His residues to maximize H-bonding with the pyrazole.

  • Ligand Preparation:

    • Generate 3D coordinates.

    • Tautomer Enumeration: Generate up to 4 tautomers per ligand. Ensure the pyrazole ring is protonated at both N1 and N2 in separate outputs to allow the docking program to choose the best fit.

Phase 2: Grid Generation
  • Center: Define the grid box center using the centroid of the co-crystallized ligand.

  • Size:

    • Vina:

      
       Å (Angstroms).
      
    • Glide: Inner box 10 Å, Outer box 30 Å.

Phase 3: Docking & Validation
  • Self-Docking (Redocking): Remove the crystal ligand and dock it back.

    • Calculate RMSD between the docked pose and the crystal pose.

    • Acceptance Criteria:RMSD

      
       2.0 Å . If > 2.0 Å, the protocol is invalid (check protonation states).
      
  • Production Docking: Dock the library of pyrazole derivatives.

    • Constraint (Optional but recommended): For Glide, set a positional constraint on the Hinge Residue backbone NH to ensure the pyrazole motif is respected.

References

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Significantly Improved Scoring Function. Journal of Medicinal Chemistry.

  • Lin, X., et al. (2019).[1] Structural Basis of Pyrazole-Based Kinase Inhibitors. International Journal of Molecular Sciences.

  • Duan, Y., et al. (2014). Comparative docking and dynamic simulation study of Crizotinib. Journal of Molecular Modeling.

Sources

Comparative

A Comparative Guide to a Validated HPLC-UV Method for the Analysis of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantitative analysis of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantitative analysis of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical research and development. We will delve into the rationale behind the method's development, present a rigorous validation protocol according to International Council for Harmonisation (ICH) guidelines, and compare its performance against alternative analytical technologies.[1][2]

The accurate quantification of novel chemical entities like pyrazole derivatives is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.[3] This guide is designed for researchers, quality control analysts, and drug development professionals seeking a robust and reliable analytical solution.

Section 1: Proposed HPLC-UV Method: Rationale and Parameters

The selection of an analytical method is predicated on the physicochemical properties of the analyte. 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole is a relatively non-polar molecule due to its diphenyl and methyl substitutions, with a bromine atom adding to its molecular weight. It possesses a chromophore within the pyrazole ring system, making it suitable for UV detection.

Causality Behind Experimental Choices:

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) was selected as the most suitable technique. The non-polar nature of the analyte ensures strong retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase. This is a common and robust method for the analysis of many pyrazoline derivatives.[4]

  • Stationary Phase: A C18 column (e.g., Shim-pack GIST C18, 5 µm, 150 x 4.6 mm) is the workhorse for RP-HPLC, offering excellent separation capabilities for a wide range of non-polar to moderately polar compounds. The 5 µm particle size provides a good balance between efficiency and backpressure.[5][6]

  • Mobile Phase: An isocratic mobile phase consisting of Acetonitrile (ACN) and water (e.g., 75:25 v/v) is proposed.[6] ACN is a common organic modifier in RP-HPLC that provides good peak shape and elution strength for compounds of this type. The high organic content is necessary to elute the non-polar analyte in a reasonable time. A small amount of acid, such as 0.1% Trifluoroacetic acid (TFA), can be added to the water to improve peak shape by suppressing the ionization of any residual silanol groups on the column.[4][6]

  • Detection: Based on the pyrazole structure, a UV detection wavelength in the range of 254-333 nm is appropriate.[6][7] An initial photodiode array (PDA) scan should be performed on a standard solution to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For this guide, we will assume a λmax of 265 nm.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25 °C are standard starting points that provide efficient separation without generating excessive backpressure.[4]

Table 1: Optimized HPLC-UV Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 0.1% TFA in Water (75:25, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 265 nm
Run Time 10 minutes

Section 2: Method Validation Protocol & Performance Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following protocol is based on the ICH Q2(R2) guidelines, ensuring the method is trustworthy and robust.[1][8][10]

Experimental Workflow for Method Validation

ValidationWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting A Prepare Standard & Sample Solutions C System Equilibration A->C B Prepare Mobile Phase B->C D Inject System Suitability Standard C->D F Assess System Suitability (Tailing, Plates, %RSD) D->F Data E Inject Validation Standards & Samples G Calculate Validation Parameters (Linearity, Accuracy, Precision, etc.) E->G Data F->E Proceed if Passed H Compare Against Acceptance Criteria G->H I Generate Validation Report H->I

Caption: HPLC Method Validation Workflow.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: A solution of a placebo (all formulation components except the active ingredient) and a spiked sample are injected. The chromatograms are compared to ensure no interfering peaks are present at the retention time of the analyte.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Peak purity analysis using a PDA detector should confirm spectral homogeneity.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol: Prepare at least five standard solutions of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole at different concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Table 2: Simulated Linearity Data
Concentration (µg/mL)Mean Peak Area
50451023
75674987
100902115
1251125642
1501353218
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol: Analyze a sample of known concentration (e.g., a placebo spiked with the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform three replicate analyses at each level.

  • Data Analysis: Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%, with a relative standard deviation (%RSD) of ≤ 2.0%.

Table 3: Simulated Accuracy (Recovery) Data
Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100101.2101.2%
120%120119.499.5%
Mean Recovery 100.0%
%RSD 1.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Simulated Results: For this method, we can project an LOD of approximately 0.5 µg/mL and an LOQ of 1.5 µg/mL.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as altering the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the final calculated concentration should not significantly change (%RSD ≤ 2.0%).

Section 3: Comparative Analysis with Alternative Methods

While HPLC-UV is a robust and widely accessible technique, other methods can also be employed for the analysis of pyrazole derivatives. The choice depends on the specific analytical need, such as higher throughput, greater sensitivity, or analysis of volatile derivatives.

Method Selection Logic

MethodChoice A Start: Need to Analyze 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole B Is high throughput or significantly faster analysis required? A->B C Is the analyte volatile or can it be easily derivatized to be volatile? B->C No E UPLC-UV/MS Faster, higher resolution, lower solvent use. Higher initial cost. B->E Yes D HPLC-UV Robust, reliable, cost-effective. Standard for QC labs. C->D No F GC-MS Excellent for volatile/semi-volatile compounds. Provides structural information. C->F Yes

Caption: Decision tree for analytical method selection.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi).[5][11]

  • Performance: The primary advantages are significantly faster analysis times (often by a factor of 3-10x) and improved resolution and sensitivity.[5][12][13] This leads to higher sample throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option in the long run.[5][13]

  • Comparison: For the target analyte, a UPLC method could reduce the run time from 10 minutes to potentially 1-2 minutes. However, the initial capital investment for a UPLC system is considerably higher than for an HPLC system.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying compounds that are volatile or can be made volatile through derivatization.

  • Performance: GC-MS provides excellent separation efficiency and, crucially, offers structural information from the mass spectrometer, which is invaluable for impurity identification.[15][16] Studies on pyrazole fragmentation patterns by GC-MS have been well-documented.[15]

  • Comparison: The target analyte, with its relatively high molecular weight and diphenyl structure, may not be sufficiently volatile for direct GC analysis without high temperatures that could risk degradation. Derivatization would add a sample preparation step. Therefore, for routine quantitative analysis of the intact molecule, HPLC or UPLC is generally more straightforward.

Table 4: Head-to-Head Method Comparison
ParameterHPLC-UV (Proposed Method)UPLC-UV/MSGC-MS
Speed Moderate (e.g., 10 min)Very Fast (e.g., 1-2 min)[5][11]Fast to Moderate
Sensitivity GoodExcellent[5][12]Excellent
Resolution GoodExcellent[12]Excellent
Solvent Usage ModerateLow[5]Very Low (Carrier Gas)
Cost (Instrument) ModerateHigh[14]High
Primary Use Case Routine QC, Assay, PurityHigh-throughput screening, Impurity profilingVolatile impurity analysis, Structural elucidation[15]

Conclusion

The proposed RP-HPLC-UV method provides a reliable, robust, and accurate means for the quantitative analysis of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole. Its validation according to ICH guidelines ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment. While alternative technologies like UPLC offer significant advantages in speed and efficiency, the HPLC method remains a highly accessible and cost-effective solution for quality control laboratories. GC-MS serves a more specialized role, primarily for identifying volatile impurities or for structural confirmation. The choice of methodology should be guided by the specific requirements of the analysis, balancing the need for speed, sensitivity, and cost.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?[Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Chromatography Forum. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • ResearchGate. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • R Discovery. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • MDPI. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. [Link]

Sources

Validation

The Evolving Landscape of Corrosion Inhibition: A Comparative Analysis of Pyrazole Derivatives

The relentless march of corrosion exacts a heavy toll on global infrastructure and industrial assets, making the development of effective and environmentally benign corrosion inhibitors a paramount scientific pursuit. Am...

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

The relentless march of corrosion exacts a heavy toll on global infrastructure and industrial assets, making the development of effective and environmentally benign corrosion inhibitors a paramount scientific pursuit. Among the diverse families of organic inhibitors, pyrazole and its derivatives have emerged as a particularly promising class of compounds. Their inherent electronic properties, including the presence of nitrogen heteroatoms and a delocalized π-electron system, make them excellent candidates for mitigating the degradation of a wide range of metals and alloys.[1][2][3]

This guide provides a comparative analysis of the corrosion inhibition efficiency of various pyrazole derivatives, drawing upon a wealth of experimental data. We will delve into their performance on different metallic substrates, explore the influence of molecular structure on their protective capabilities, and detail the experimental methodologies used for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the design of next-generation corrosion inhibitors.

Understanding the Protective Mechanism: Adsorption at the Metal-Electrolyte Interface

The efficacy of pyrazole derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2] This adsorption process can occur through two primary mechanisms: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules, and chemisorption, which entails the formation of coordinate bonds between the heteroatoms (N, O, S) of the pyrazole derivative and the vacant d-orbitals of the metal atoms.[1]

The effectiveness of this protective layer is dictated by several factors, including the electron density on the pyrazole ring, the presence of various functional groups, and the overall molecular structure.[2][3][4]

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal Metal Substrate Corrosive_Species->Metal Corrosion Attack Inhibitor Pyrazole Derivative Inhibitor->Metal Adsorption Protective_Film Protective Film Inhibitor->Protective_Film Forms Protective_Film->Metal Shields

Caption: General mechanism of corrosion inhibition by pyrazole derivatives.

Comparative Performance Analysis of Pyrazole Derivatives

The corrosion inhibition efficiency of pyrazole derivatives is highly dependent on the specific metallic substrate and the nature of the corrosive environment. The following sections provide a comparative overview based on available experimental data.

Mild Steel in Acidic Media

Mild steel is extensively used in various industries and is highly susceptible to corrosion in acidic environments, which are common in industrial processes like acid pickling and cleaning.[2][3] Numerous studies have demonstrated the exceptional performance of pyrazole derivatives in mitigating the corrosion of mild steel in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions.

Pyrazole DerivativeMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
N-((3,5 dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline (L5)Carbon Steel1M HCl95.1[5]
N-PMBSAMild Steel1.0 M HCl94.58[6]
3-methyl-1H-pyrazol-5-amine (MPA)Mild Steel1 M H₂SO₄96.47[7]
N-PBAMild Steel1.0 M HCl92.37[6]
Ethyl 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-H-1,2,4-triazol-1-yl) ethan-ol (TzPz)Mild Steel1.0 M HCl91.9[4][8]
3-methyl-1H-pyrazol-5-(4H)-one (MPO)Mild Steel1 M H₂SO₄85.55[7]

Key Insights:

  • Influence of Functional Groups: The presence of electron-donating groups, such as amino (-NH₂) and methoxy (-OCH₃) groups, generally enhances the inhibition efficiency.[7][9] These groups increase the electron density on the pyrazole ring, facilitating stronger adsorption onto the steel surface. Conversely, electron-withdrawing groups can have a detrimental effect.

  • Molecular Size and Structure: Larger molecules with a planar orientation tend to cover a larger surface area, leading to improved inhibition.[6] The presence of multiple pyrazole rings (bipyrazoles and tripyrazoles) has also been shown to significantly increase protective capabilities.[2][3]

  • Mixed-Type Inhibition: Most pyrazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][5][10]

Copper and its Alloys

Copper and its alloys are valued for their excellent thermal and electrical conductivity but are susceptible to corrosion, particularly in acidic and chloride-containing environments. Pyrazole derivatives have shown significant promise as corrosion inhibitors for copper.

Pyrazole DerivativeMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA)Copper1 M HNO₃92.5[5]
4-(3,3-dimethyl-3H-indol-2-yl)-pyrazole-1-carbothioamide (InPzTAm)Copper1M HCl94.0[6]
5-methyl-2,4-dihydro-3H-pyrazol-3-oneCopperH₂SO₄90.1[7]
3(5) amino- 5(3) [4- methoxy phenyl] pyrazoleCopper-Iron Alloy1.0 M HClHigh[9]

Key Insights:

  • Strong Adsorption: The nitrogen atoms in the pyrazole ring readily coordinate with copper ions, forming a stable protective film on the surface.[1]

  • Role of Sulfur: The presence of sulfur atoms in the substituent groups, as seen in thiosemicarbazone derivatives, can significantly enhance the inhibition efficiency for copper.[4][6]

Aluminum and its Alloys

Aluminum's widespread use is attributed to its low density and the formation of a passive oxide layer. However, this protective layer is vulnerable in both acidic and alkaline solutions. Research on pyrazole derivatives as corrosion inhibitors for aluminum is less extensive but has yielded promising results.

Pyrazole DerivativeMetalCorrosive MediumKey FindingsReference
Pyrazole Compounds (Omeprazole, etc.)AluminumHClAct as mixed-type inhibitors; form an insoluble complex on the surface.[11]
Pyranopyrazole derivativeAluminumAlkaline SolutionShows potential as a high-performance inhibitor.[12]

Key Insights:

  • Complex Formation: The inhibition mechanism for aluminum often involves the formation of an insoluble complex between the pyrazole derivative and aluminum ions on the surface.[11]

  • Performance in Alkaline Media: The effectiveness of some pyrazole derivatives in alkaline solutions is a significant finding, as this is a particularly challenging environment for aluminum protection.[12]

Experimental Evaluation of Corrosion Inhibition Efficiency

A robust evaluation of corrosion inhibitor performance relies on a combination of electrochemical and surface analysis techniques.

Electrochemical Techniques

Electrochemical methods provide rapid and sensitive measurements of corrosion rates and inhibitor efficiency.

1. Potentiodynamic Polarization (PDP):

  • Principle: This technique involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The resulting Tafel plots provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics.

  • Protocol:

    • Prepare the electrochemical cell with the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

    • Immerse the electrodes in the corrosive solution with and without the inhibitor.

    • Allow the system to stabilize to reach the open-circuit potential (OCP).

    • Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 1 mV/s).

    • Extract the corrosion parameters (Ecorr, icorr, Tafel slopes) from the polarization curves. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100.

2. Electrochemical Impedance Spectroscopy (EIS):

  • Principle: EIS measures the impedance of the metal-electrolyte interface over a range of frequencies. The data is often presented as Nyquist and Bode plots and can be fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film.

  • Protocol:

    • Set up the electrochemical cell as described for PDP.

    • Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

    • Model the data using an appropriate equivalent circuit to extract the relevant parameters. The inhibition efficiency can be calculated using the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100.

Electrochemical_Evaluation_Workflow Start Start: Prepare Metal Sample & Corrosive Solution Electrochemical_Cell Assemble 3-Electrode Electrochemical Cell Start->Electrochemical_Cell OCP Stabilize at Open Circuit Potential (OCP) Electrochemical_Cell->OCP PDP Potentiodynamic Polarization (PDP) (Tafel Plots) OCP->PDP EIS Electrochemical Impedance Spectroscopy (EIS) (Nyquist/Bode Plots) OCP->EIS Data_Analysis Data Analysis & Parameter Extraction (icorr, Rct, Cdl) PDP->Data_Analysis EIS->Data_Analysis Calculate_IE Calculate Inhibition Efficiency (IE%) Data_Analysis->Calculate_IE End End: Comparative Assessment Calculate_IE->End

Caption: Workflow for the electrochemical evaluation of corrosion inhibitors.

Surface Analysis Techniques

Surface analysis techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface, allowing for a visual comparison of the surface morphology in the absence and presence of the inhibitor. A smoother surface with fewer pits and cracks in the presence of the inhibitor indicates effective protection.

  • Atomic Force Microscopy (AFM): AFM offers three-dimensional topographical information about the metal surface at the nanoscale, providing a quantitative measure of surface roughness. A decrease in surface roughness is indicative of a more uniform and protective inhibitor film.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the metal surface. It can be used to confirm the presence of elements from the inhibitor molecule (e.g., N, S) on the surface, providing direct evidence of adsorption.

The Path Forward: Rational Design and Green Chemistry

The future of corrosion inhibition research lies in the rational design of new pyrazole derivatives with enhanced performance and improved environmental profiles. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are playing an increasingly crucial role in this endeavor.[5][6] These theoretical approaches allow for the prediction of the inhibition efficiency of new molecules, guiding synthetic efforts towards the most promising candidates.

Furthermore, there is a growing emphasis on "green" corrosion inhibitors that are non-toxic, biodegradable, and derived from renewable resources. The inherent properties of many pyrazole derivatives align well with these principles, making them a focal point for the development of sustainable corrosion protection strategies.[1]

Conclusion

Pyrazole derivatives have unequivocally established themselves as a versatile and highly effective class of corrosion inhibitors for a range of metals, particularly in acidic environments. Their performance is intricately linked to their molecular structure, with the nature and position of substituent groups playing a critical role in their adsorption behavior and protective capabilities. A multi-faceted experimental approach, combining electrochemical and surface analysis techniques, is essential for a comprehensive and reliable assessment of their inhibition efficiency. As we move forward, the synergistic combination of experimental investigations and computational modeling will undoubtedly accelerate the discovery and development of novel pyrazole-based inhibitors that are not only highly efficient but also environmentally sustainable.

References

  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. ACS Omega. Available at: [Link]

  • Combined experimental and theoretical insights into pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl. Taylor & Francis Online. Available at: [Link]

  • Corrosion mitigation of carbon steel using pyrazole derivative: Correlation of gravimetric, electrochemical, surface studies with quantum chemical calculations. Analytical and Bioanalytical Electrochemistry. Available at: [Link]

  • Corrosion Behavior and Its Inhibition of a Copper-Iron Alloy in Hydrochloric Acid Solution. NACE International. Available at: [Link]

  • Theoretical and Experimental Studies on the Corrosion Inhibition Potentials of Two Tetrakis Pyrazole Derivatives for Mild Steel. Portugaliae Electrochimica Acta. Available at: [Link]

  • A comprehensive review on pyrazole derivatives as corrosion inhibitors: Ligand properties, coordination bonding, and interfacial adsorption. Elsevier. Available at: [Link]

  • Pyranopyrazole derivative, a new corrosion inhibitor designed for managing the corrosion problem of aluminum metal in alkaline solution. ResearchGate. Available at: [Link]

  • Experimental and Computational Investigation of Novel Triazole-Pyrazole Derivative as a Synthetic Corrosion Inhibitor for M-Steel in 1.0M HCl. BIO Web of Conferences. Available at: [Link]

  • Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review. Letters in Applied NanoBioScience. Available at: [Link]

  • Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. Semantic Scholar. Available at: [Link]

  • Some pyrazole derivatives as corrosion inhibitors for carbon steel in hydrochloric acid solutions. European Journal of Chemistry. Available at: [Link]

  • Pyrazole Derivatives as Corrosion Inhibitor for C- Steel in Hydrochloric Acid Medium. Oriental Journal of Chemistry. Available at: [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. ACS Omega. Available at: [Link]

  • Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. ResearchGate. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Pyrazole-Based Fluorophores: A Photophysical Benchmarking

For researchers, scientists, and drug development professionals, the selection of a fluorophore is a critical decision that dictates the sensitivity, accuracy, and feasibility of an experiment. Among the vast arsenal of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a fluorophore is a critical decision that dictates the sensitivity, accuracy, and feasibility of an experiment. Among the vast arsenal of fluorescent molecules, pyrazole derivatives have emerged as a highly versatile and promising class.[1][2][3] Their synthetic accessibility and tunable electronic properties allow for the rational design of probes for a multitude of applications, from cellular imaging to ion sensing.[1][2][3][4]

This guide provides an in-depth comparison of the photophysical properties of pyrazole-based fluorophores. Moving beyond a simple catalog of data, we will explore the causality behind experimental choices for their characterization and provide field-proven protocols to ensure the integrity of your findings.

The Pyrazole Advantage: Why Consider This Scaffold?

The core of the pyrazole scaffold is a five-membered aromatic ring containing two adjacent nitrogen atoms. While pyrazole itself is not fluorescent, appropriate substitutions transform it into a powerful fluorescent core.[5] The key advantages of this class include:

  • High Synthetic Versatility : The pyrazole ring can be readily synthesized and functionalized, allowing for fine-tuning of its photophysical properties.[2][4] This enables the creation of custom probes with specific excitation/emission profiles, or for targeting particular analytes.

  • Strong Emission & High Quantum Yields : Many pyrazole derivatives exhibit strong fluorescence emission, with some achieving high quantum yields (ΦF), a measure of the efficiency of converting absorbed light into emitted light.[4][6] For example, certain π-extended pyrazole derivatives display strong blue-light emission with quantum yields up to 66%.[6]

  • Good Photostability : A crucial attribute for imaging applications, many pyrazole-based dyes demonstrate good resistance to photobleaching, allowing for longer observation times.[4]

  • Environmental Sensitivity : The fluorescence of some pyrazole derivatives is sensitive to the polarity of their environment (solvatofluorochromism), making them useful as probes for studying cellular microenvironments.[4]

  • Biocompatibility : Pyrazole derivatives have shown good cell membrane permeability and low cytotoxicity, making them suitable for live-cell imaging applications.[2][3][4]

Key Photophysical Parameters: A Comparative Look

The performance of a fluorophore is defined by a set of key photophysical parameters. The table below presents a comparison of representative pyrazole-based fluorophores, highlighting the impact of structural modifications.

Table 1: Photophysical Properties of Selected Pyrazole-Based Fluorophores

Compound/ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventApplication HighlightReference
Pyrazoline-BODIPY Hybrid (Probe 4) 499511120.30DichloromethaneUltrafast cell staining[4]
Fused Pyrazole (78) 3724761040.38Not SpecifiedFluoride ion sensing[2]
78-F (Fluoride Adduct) 430492620.64Not SpecifiedEnhanced fluorescence upon F- binding[2]
1-(2-Pyridyl)-4-styrylpyrazole (PSP) ~350-400~400-450~50-100up to 0.66Not SpecifiedMetal ion sensing (Hg2+)[6]
Probe 72 374Weak Emission-0.002Not SpecifiedGallium (Ga3+) ion sensing (Turn-on)[4]
72-Ga (Gallium Complex) 406Strong Emission-0.57Not SpecifiedHigh fluorescence enhancement with Ga3+[4]

Analysis:

  • Structure-Property Relationship : The data clearly illustrates the tunability of pyrazole fluorophores. The addition of a BODIPY unit to a pyrazoline core (Probe 4) results in a fluorophore with a small Stokes shift, typical for this class of dye.[4] In contrast, the fused pyrazole system (78) shows a much larger Stokes shift.

  • Sensing Applications : Probes 78 and 72 are excellent examples of "turn-on" fluorescent sensors. The binding of an analyte (fluoride or gallium, respectively) leads to a dramatic increase in the fluorescence quantum yield, providing a clear signal for detection.[2][4] This is often achieved by modulating processes like Photoinduced Electron Transfer (PET).[2][4]

Benchmarking Against Established Fluorophores

To provide further context, the following table compares a representative pyrazole fluorophore with commonly used dyes from other classes.

Table 2: Comparative Benchmarking with Other Fluorophore Classes

Fluorophore ClassRepresentative DyeTypical λex (nm)Typical λem (nm)Typical Quantum Yield (ΦF)Key AdvantagesCommon Limitations
Pyrazole PSP Derivative350-400400-4500.4 - 0.7High synthetic versatility, good photostability, tunable properties.[2][4][6]Can have smaller Stokes shifts compared to some classes.
Coumarin Coumarin 1373450> 0.7High quantum yields, good photostability.Can be pH sensitive.
Fluorescein Fluorescein494521> 0.9Very high quantum yield, bright emission.pH sensitive, moderate photostability.
Rhodamine Rhodamine B555580~ 0.3 - 0.7Excellent photostability, bright, available in red-shifted versions.Can be prone to self-quenching at high concentrations.
Cyanine Cy3550570~ 0.1 - 0.3Bright, available in a wide range of wavelengths (visible to NIR).Can have lower photostability than other classes.

This comparison highlights that while fluorescein and rhodamine derivatives often boast higher quantum yields, pyrazole-based fluorophores offer a compelling balance of brightness, stability, and unparalleled synthetic flexibility for creating tailored probes.[2][4][6]

Experimental Protocols for Robust Characterization

The trustworthiness of any benchmarking guide rests on the quality of its experimental data. Here, we provide detailed, self-validating protocols for the key photophysical measurements.

Measurement of Absorption and Emission Spectra

This protocol establishes the fundamental spectral characteristics of the fluorophore.

Workflow: Absorption & Emission Spectra

G cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_em Emission Measurement A Prepare stock solution (e.g., 1 mM in DMSO) B Prepare dilute solution in target solvent (Absorbance < 0.1 at λmax) A->B C Record solvent baseline in a quartz cuvette B->C F Excite sample at λmax (abs) B->F D Record sample absorbance spectrum C->D E Identify λmax (abs) D->E G Record emission spectrum F->G H Identify λmax (em) G->H

Caption: Workflow for acquiring absorption and emission spectra.

Step-by-Step Methodology:

  • Preparation of Solutions :

    • Prepare a concentrated stock solution (e.g., 1 mM) of the pyrazole fluorophore in a high-purity solvent like DMSO.

    • Prepare a dilute working solution in the target solvent (e.g., PBS, ethanol) by diluting the stock. The final absorbance at the absorption maximum should be between 0.05 and 0.1 to avoid inner filter effects.[7]

  • Absorption Measurement :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

    • Replace the solvent with your sample solution and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Emission Measurement :

    • Use a fluorescence spectrometer.

    • Place the same sample cuvette in the fluorometer.

    • Set the excitation wavelength to the λmax determined in the previous step.

    • Scan the emission monochromator over a wavelength range starting ~10 nm above the excitation wavelength to well beyond the expected emission.

    • Identify the wavelength of maximum emission intensity.

Causality and Expertise : Keeping the absorbance below 0.1 is critical. At higher concentrations, the light emitted by fluorophores at the front of the cuvette can be re-absorbed by fluorophores deeper in the solution, a phenomenon known as the "inner filter effect," which distorts the emission spectrum and invalidates quantum yield measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is the most common and reliable approach, benchmarking your unknown sample against a well-characterized standard.[8]

Workflow: Relative Quantum Yield Determination

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis edge_data Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²) A Select Standard with known ΦF (e.g., Quinine Sulfate) B Prepare series of dilutions for Standard and Unknown A->B C Measure Absorbance at λex for all solutions (Abs < 0.1) B->C D Measure Integrated Fluorescence Intensity at the same λex C->D E Plot Integrated Intensity vs. Absorbance for Standard and Unknown D->E F Calculate the gradient (Grad) of each plot E->F G Calculate Unknown ΦF using the comparative equation F->G G->edge_data Equation

Caption: Workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology:

  • Select a Standard : Choose a quantum yield standard that absorbs at the excitation wavelength of your pyrazole sample.[7] Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.58) is a common standard for blue-emitting fluorophores.[7]

  • Prepare Solutions : Prepare a series of 4-5 dilutions for both the standard and your unknown pyrazole sample in the same solvent if possible. The absorbance of all solutions must be kept below 0.1 at the excitation wavelength.

  • Record Data :

    • For each solution, measure the absorbance at the chosen excitation wavelength.

    • Using a fluorescence spectrometer with identical settings (excitation wavelength, slit widths), measure the emission spectrum for each solution.

    • Integrate the area under the emission curve for each spectrum. This is the integrated fluorescence intensity.

  • Analyze Data :

    • For both the standard and the unknown, create a plot of integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the line for both plots.

    • Calculate the quantum yield of your unknown sample (ΦX) using the following equation[8]:

      ΦX = ΦSTD * (GradX / GradSTD) * (ηX² / ηSTD²)

      Where:

      • ΦSTD is the quantum yield of the standard.

      • GradX and GradSTD are the gradients for the unknown and standard, respectively.

      • ηX and ηSTD are the refractive indices of the solvents used for the unknown and standard. (If the same solvent is used, this term cancels out).

Trustworthiness : Plotting a series of dilutions and calculating the gradient is superior to a single-point measurement.[7] It confirms a linear relationship between absorbance and emission, ensuring the data is free from concentration-dependent artifacts like quenching and provides a more statistically robust result.

Future Outlook

The field of pyrazole-based fluorophores continues to expand rapidly. Current research focuses on developing probes with even greater photostability, larger Stokes shifts to minimize spectral overlap, and near-infrared (NIR) emission for deep-tissue imaging.[2] The synthetic tractability of the pyrazole scaffold ensures that it will remain a central platform for the development of next-generation fluorescent probes for advanced bioimaging and diagnostic applications.[1][9]

References

  • Melo-Hernández, S., Ríos, M.-C., & Portilla, J. (2024).
  • Melo-Hernández, S., Ríos, M.-C., & Portilla, J. (2024).
  • (N.D.). Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. PMC.
  • (N.D.). Florescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications.
  • Alam, M. Z., et al. (2025). A mini review: highly sensitive and selective pyrazole/pyrazoline fluorescent probes for detection of Hg2+ ions in aqueous medium. Taylor & Francis.
  • (2014). Synthesis and spectroscopic properties of novel fluorescent compounds containing bis-pyrazole ring. PubMed.
  • (N.D.).
  • (2024).
  • (2016). Pyrazole based NLOphores: Synthesis, photophysical, DFT, TDDFT studies. Semantic Scholar.
  • Tigreros, A., & Portilla, J. (2020).
  • (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis.
  • Melo-Hernández, S., Ríos, M.-C., & Portilla, J. (2024).
  • (N.D.). Fluorescence Quantum Yields of Pyrazolines, in water and DMSO.
  • (N.D.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • (2020).
  • Wei, K., et al. (2023). Comparison of two pyrazole derived “turn on” fluorescent probes for the recognition of Ga3+.
  • Melo-Hernández, S., Ríos, M.-C., & Portilla, J. (2024).
  • (2022). Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore. MDPI.
  • (N.D.). A Guide to Recording Fluorescence Quantum Yields. HORIBA.
  • (N.D.).
  • (2021). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. Semantic Scholar.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

Executive Safety Summary Immediate Action Required: This compound is a halogenated organic solid .[1] It must never be disposed of in general trash, municipal drains, or mixed with non-halogenated solvent waste streams.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: This compound is a halogenated organic solid .[1] It must never be disposed of in general trash, municipal drains, or mixed with non-halogenated solvent waste streams.[1]

  • Primary Hazard: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1]

  • Environmental Hazard: High potential for aquatic toxicity due to the lipophilic diphenyl structure (H410/H411).

  • Disposal Method: High-temperature incineration with acid gas scrubbing.[1]

  • Critical Incompatibility: Do not mix with strong oxidizers (peroxides, perchlorates) or strong bases in the waste container to prevent exothermic degradation or hydrolysis.

Hazard Characterization & Causality

To dispose of this chemical safely, you must understand the "Why" behind the protocols. We treat this compound based on its functional groups and Structure-Activity Relationship (SAR).[1]

Functional GroupHazard ImplicationDisposal Consequence
Bromine (C-4 position) Halogenated OrganicMandatory Segregation: Presence of halogens prevents this waste from being used in standard "fuel blending" (energy recovery) programs due to acid gas formation (HBr) upon combustion.[1] It requires specialized incineration.[1]
Pyrazole Ring Nitrogenous HeterocycleStability: Generally stable, but can form toxic nitrogen oxides (NOx) during combustion.[1] Requires controlled oxidation.[1]
Diphenyl Groups LipophilicityAquatic Toxicity: The two phenyl rings significantly increase the molecule's ability to bioaccumulate in aquatic organisms. Zero-discharge policy for drains/sinks is non-negotiable.[1]

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Applicability: Crystalline powder or solid residue.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.[1]

  • Transfer:

    • Work inside a chemical fume hood to capture dust.[1]

    • Transfer the solid using a disposable spatula.[1]

    • Scientific Insight: Do not dissolve the solid in solvent just to dispose of it. Disposing of solids is generally cheaper and safer than creating large volumes of liquid hazardous waste.

  • Labeling:

    • Apply a hazardous waste label.[1][2][3]

    • Primary Constituent: "4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole".[1][4][5][6]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Critical Tag: Write "HALOGENATED SOLID" clearly on the tag.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Compound dissolved in DCM, Ethyl Acetate, or DMSO.[1]

  • Segregation:

    • If the solvent is halogenated (e.g., Dichloromethane/DCM), pour into the Halogenated Waste carboy.

    • If the solvent is non-halogenated (e.g., Acetone, Methanol), you must still pour this into the Halogenated Waste carboy.

    • Why? Even a small concentration (<1000 ppm) of a halogenated solute (the pyrazole) contaminates the entire non-halogenated stream, reclassifying it as halogenated waste. Mixing them degrades the value of your non-halogenated stream.

  • pH Check:

    • Verify the pH of the solution is between 5 and 9.

    • If the reaction mixture was acidic (e.g., from bromination steps), neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent pressure buildup from off-gassing.[1]

Scenario C: Contaminated Debris

Applicability: Gloves, weighing boats, paper towels.[1]

  • Double Bagging: Place items in a clear polyethylene bag (4 mil thickness).

  • Sealing: Twist and tape the bag neck (gooseneck seal).

  • Classification: Dispose of as "Solid Hazardous Waste" (often referred to as "Dry Debris" or "Lab Trash" in EHS protocols), not regular municipal trash.

Waste Stream Decision Logic

The following diagram illustrates the critical decision points for segregating this compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste: 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath DebrisPath Contaminated PPE/Sharps StateCheck->DebrisPath SolidBin Container: Wide-Mouth HDPE Label: 'Halogenated Solid Toxic' SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck DebrisBin DESTINATION: Hazardous Dry Solid Waste (Double Bagged) DebrisPath->DebrisBin HaloWasteBin DESTINATION: Halogenated Liquid Waste Carboy SolidBin->HaloWasteBin Dissolved (Not Recommended) SolidBin->DebrisBin If <1g residue HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone) SolventCheck->NonHaloSolvent HaloSolvent->HaloWasteBin NonHaloSolvent->HaloWasteBin CONTAMINATION RULE: Must go to Halogenated Stream

Figure 1: Segregation logic for brominated pyrazole waste. Note the critical path for non-halogenated solvents: once contaminated with the brominated solute, they must be treated as halogenated waste.

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following guidelines. Note: Always verify with your local EHS officer as state regulations may vary.

  • RCRA (USA):

    • This specific compound is not a "Listed" waste (P or U list).

    • It is a Characteristic Waste if it exhibits toxicity (D004-D043) or ignitability (D001) from the solvent it is dissolved in.[1]

    • Default Classification: Non-RCRA Regulated Halogenated Organic (unless mixed with RCRA solvents).

  • European Waste Code (EWC):

    • 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.[1]

    • 07 01 03 *: Organic halogenated solvents, washing liquids and mother liquors (if in solution).

Emergency Contingencies

Spill Response (Solid):

  • Isolate: Evacuate immediate area if dust is airborne.[1]

  • PPE: Wear nitrile gloves, lab coat, and N95 dust mask (or respirator if large quantity).[1]

  • Clean-up: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.[1]

  • Disposal: Place all cleanup materials into the "Hazardous Dry Solid Waste" bin.

Spill Response (Liquid):

  • Absorb: Use vermiculite or universal absorbent pads.[1]

  • Decontaminate: Clean surface with a mild soap solution; do not use bleach (potential reaction with nitrogenous ring).[1]

References
  • EPA Waste Guidelines: US Environmental Protection Agency.[1] (n.d.). Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Halogenated Waste Segregation: University of Illinois Urbana-Champaign, Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

Executive Safety Summary Compound Identity: 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole Physical State: Solid (Crystalline Powder) Primary Hazard Classification (GHS): WARNING Core Risks: Acute Toxicity (Oral), Skin/Eye Ir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole Physical State: Solid (Crystalline Powder) Primary Hazard Classification (GHS): WARNING Core Risks: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation.[1][2]

This guide defines the Personal Protective Equipment (PPE) and engineering controls required to handle this halogenated heterocycle.[1][2][3][4] While specific toxicological data for this exact derivative may be limited, Prudent Practices in the Laboratory dictates we apply "Control Banding" based on structural analogs (e.g., 4-bromo-1-methyl-1H-pyrazole).[1][2] We treat this substance as a Category 2 Irritant and Category 4 Acute Toxin .[1][2]

Immediate Action Required:

  • Engineering Control: All handling of solid powder must occur inside a certified chemical fume hood.[1][2]

  • Skin Protection: Nitrile gloves (minimum 0.11 mm thickness) are required.[1][2]

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles are preferred over safety glasses due to fine powder drift risks.[1][2]

Risk Assessment & PPE Selection Logic

Effective safety is not about checking boxes; it is about understanding the causality of exposure.[1][2]

The "Why" Behind the Gear
Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Respiratory Fume Hood (Face velocity: 80–100 fpm)H335 (Respiratory Irritation): Pyrazole derivatives can cause inflammation of the upper respiratory tract.[1][2] The bromine substituent increases molecular weight but does not eliminate volatility or dust generation potential.[1][2]
Dermal (Hand) Nitrile Gloves (Double-gloving recommended for solutions)Solvent Permeation: While the solid is unlikely to permeate nitrile instantly, this compound is often dissolved in organic solvents (DCM, THF).[1] These solvents will permeate nitrile, carrying the dissolved pyrazole through to the skin.[2]
Ocular Chemical Splash Goggles H319 (Eye Irritation): Crystalline powders can generate invisible micro-dust during weighing.[1][2] Standard safety glasses allow gaps where dust can enter via air currents.[1][2]
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoesParticulate Adhesion: Synthetic fibers can build static charge, attracting the powder.[1][2] A proper lab coat prevents migration of the chemical outside the lab.[1][2]

Operational Protocol: Step-by-Step

Phase 1: Preparation (Pre-Work)[1]
  • Verify Airflow: Check the fume hood monitor. Flow should be stable.

  • Clear the Deck: Remove unnecessary clutter from the hood to prevent air turbulence, which can blow powder out of the weigh boat.[1][2]

  • Glove Check: Inspect nitrile gloves for micro-tears by inflating them slightly (air check).[1][2]

Phase 2: Active Handling (Weighing & Solvation)[1]
  • Step 1: Place the balance inside the fume hood.[1][2] If the balance is external, use a secondary containment vessel (e.g., a tared vial with a cap) to transport the solid.

  • Step 2: Weigh the necessary amount.

    • Critical: If spillage occurs on the balance, wipe immediately with a damp Kimwipe (solvent-dampened) and dispose of the wipe as hazardous waste.[1][2]

  • Step 3: Dissolution.

    • Add solvent slowly.[1][2]

    • Caution: If using halogenated solvents (DCM), assume your gloves offer <5 minutes of protection against a direct splash.[1] Change gloves immediately if splashed.[1][2]

Phase 3: Decontamination & Disposal[1]
  • Surface Decon: Wipe down the work area with ethanol or acetone.[1][2]

  • Waste Stream:

    • Solid Waste: Hazardous Solid Waste container.[1][2]

    • Liquid Waste: Halogenated Organic Waste .[1][2] (Due to the Bromine atom, this cannot go into the standard non-halogenated solvent stream; it complicates incineration).[2]

Decision Logic Visualization

The following diagram illustrates the decision-making process for PPE escalation based on the state of matter and specific activity.

PPE_Decision_Tree Start Start: Handling 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole Assess_State Assess Physical State Start->Assess_State Solid Solid (Powder/Crystal) Assess_State->Solid Liquid Solution (Dissolved in Solvent) Assess_State->Liquid Weighing Task: Weighing/Transfer Solid->Weighing Reaction Task: Reaction/Extraction Liquid->Reaction Risk_Dust Risk: Inhalation/Dust Generation Weighing->Risk_Dust Primary Hazard Risk_Splash Risk: Splash/Permeation Reaction->Risk_Splash Primary Hazard PPE_Level1 PPE LEVEL 1: - Fume Hood (Required) - Single Nitrile Gloves - Safety Glasses/Goggles - Lab Coat Risk_Dust->PPE_Level1 PPE_Level2 PPE LEVEL 2 (ESCALATED): - Fume Hood (Required) - DOUBLE Nitrile Gloves - Chemical Splash Goggles - Face Shield (if >500mL) Risk_Splash->PPE_Level2

Caption: PPE Escalation Logic. Note that solution-phase handling requires upgraded dermal protection due to solvent-facilitated permeation.[1][2]

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Brush off dry powder (do not wet initially to avoid spreading).2.[1][2] Rinse with water for 15 minutes.3. Remove contaminated clothing.[1][2][4][5][6][7][8]
Eye Contact 1. Flush immediately at eyewash station for 15 minutes.2.[1][2] Hold eyelids open to ensure irrigation behind the eyelid.3.[1][2] Seek medical attention (ophthalmology).
Inhalation 1. Move to fresh air immediately.2. If breathing is difficult, emergency services (911/EMS) must be called.[1][2]
Spill (Solid) 1. Isolate area.2. Dampen a pad with solvent to pick up dust (avoid dry sweeping which creates aerosols).3.[1][2] Place in hazardous waste.[1][2][9]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][10]

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 4-Bromo-3,5-dimethylpyrazole (Analogous Hazard Data).

  • PubChem. (n.d.).[1][2] Compound Summary: 4-Bromo-1-methyl-1H-pyrazole (Safety & Hazards). National Library of Medicine.[1][2]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole
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4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole
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